1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Description
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Properties
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMCNJINLBUZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a fluorinated aromatic compound of significant interest in drug discovery and development. The document elucidates the compound's physicochemical properties, explores plausible synthetic routes with mechanistic insights, and details its strategic applications in medicinal chemistry. Emphasis is placed on the role of the difluoromethyl (CF₂H) moiety as a unique bioisostere and the synergistic effects of the chloro and fluoro substituents on molecular properties. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel therapeutics. The CAS Number for this compound is 1214333-76-2 .[1][2][3]
Introduction: The Rise of Fluorine in Drug Design
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[4][5] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4][6]
Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered considerable attention.[6] It serves as a fascinating bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, capable of acting as a lipophilic hydrogen bond donor.[6][7] This distinct characteristic allows it to modulate molecular interactions and improve pharmacological profiles. This guide focuses on this compound, a trifunctionalized scaffold that offers a convergence of these desirable properties.
Compound Profile: this compound
Identification and Physicochemical Properties
This compound is a substituted benzene ring featuring three key functional groups that make it a valuable intermediate in organic synthesis. Its identity and core properties are summarized below.
| Property | Value | Source |
| CAS Number | 1214333-76-2 | [2][3] |
| Molecular Formula | C₇H₄ClF₃ | [3] |
| Molecular Weight | 180.55 g/mol | [1][3] |
| Synonyms | 4-chloro-3-fluorobenzodifluoride | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Structural confirmation of this compound is typically achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a characteristic triplet for the proton of the CF₂H group due to coupling with the two fluorine atoms. ¹⁹F NMR is crucial for confirming the presence and chemical environment of both the -CF₂H and the aromatic fluorine atoms. ¹³C NMR would show distinct signals for the substituted aromatic carbons.
-
Mass Spectrometry (MS): GC/MS analysis would reveal the molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-F, C-Cl, and aromatic C=C bonds.
Synthesis and Mechanistic Considerations
The synthesis of difluoromethylated arenes is a field of active research. While a specific, published route for 1214333-76-2 was not found in the initial search, its synthesis can be logically approached through established methods for generating and reacting with difluorocarbene, a versatile and reactive intermediate.
Plausible Synthetic Pathway: Difluorocarbene Insertion
A common strategy for introducing a CF₂H group is the reaction of a suitable precursor with a source of difluorocarbene (:CF₂). Phenols are excellent substrates for O-difluoromethylation. A plausible synthetic route could involve the difluoromethylation of 4-chloro-2-fluorophenol.
Caption: Plausible synthesis via difluorocarbene intermediate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for difluoromethylation reactions using sodium chlorodifluoroacetate.
-
Reactor Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-fluorophenol (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask.
-
Rationale: These solvents are effective at dissolving the reagents and can withstand the high temperatures required for the decarboxylation of the difluorocarbene source.
-
-
Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq) to the mixture.
-
Rationale: This salt is a common, commercially available precursor that generates difluorocarbene upon heating. An excess is used to ensure complete reaction of the starting material.
-
-
Reaction: Heat the reaction mixture to 120-160°C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Rationale: The heat causes the thermal decomposition of ClCF₂CO₂Na into NaCl, CO₂, and the highly reactive difluorocarbene (:CF₂). The carbene is then trapped in situ by the phenoxide formed from the starting material and base.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Confirmation: The structure and purity of the final product, this compound, should be confirmed by NMR and GC/MS analysis.
Applications in Drug Development
The unique substitution pattern of this compound makes it a highly valuable building block for creating complex molecules with tailored pharmacological properties.
Strategic Value of the Core Scaffold
The utility of this molecule stems from the interplay of its three substituents on the aromatic ring.
Caption: Synergistic properties of the substituted benzene ring.
-
Difluoromethyl Group (-CF₂H): As previously noted, this group is a key modulator. It can increase lipophilicity, which may enhance membrane permeability and bioavailability.[6] Its ability to act as a hydrogen bond donor allows it to form crucial interactions with target proteins, potentially increasing binding affinity.[7]
-
Ortho-Fluoro Group (-F): The fluorine atom ortho to the chloro group can block a potential site of metabolic oxidation (a common liability for aromatic rings), thereby increasing the drug's half-life. It also strongly influences the electronic nature of the ring, which can be critical for optimizing interactions within a protein's binding pocket.
-
Para-Chloro Group (-Cl): The chlorine atom further enhances lipophilicity and can occupy hydrophobic pockets in a target enzyme or receptor. Its position can also direct further synthetic transformations on the ring through electrophilic aromatic substitution or cross-coupling reactions.
This combination of features is particularly relevant in the development of kinase inhibitors, agrochemicals, and other targeted therapies where precise molecular recognition and robust metabolic stability are paramount.[7][8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly detailed, information can be inferred from structurally similar halogenated aromatic compounds. Users must always consult the specific SDS provided by the supplier before handling.
Hazard Identification (Anticipated)
Based on related compounds like 1-chloro-4-fluorobenzene and 1-chloro-2,4-difluorobenzene, the following hazards can be anticipated.[9][10][11][12]
| Hazard Class | Anticipated Statement |
| Flammability | Flammable liquid and vapor.[9][11] |
| Skin Contact | Causes skin irritation.[11] May cause an allergic skin reaction.[13] |
| Eye Contact | Causes serious eye irritation/damage.[11][14] |
| Inhalation | May cause respiratory irritation.[11] |
| Long-term Effects | May be harmful if swallowed or inhaled. Some related compounds are suspected of causing cancer.[13] |
Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[15] Eyewash stations and safety showers must be readily available.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[15]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[15]
-
-
Safe Handling Practices: Keep away from heat, sparks, and open flames.[11][14] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[15] Ground and bond containers when transferring material to prevent static discharge.[16]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][15] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14]
Conclusion
This compound is more than just another halogenated intermediate; it is a strategically designed building block that offers a powerful combination of features for modern drug discovery. The interplay between its difluoromethyl, chloro, and fluoro substituents provides medicinal chemists with a versatile tool to fine-tune key pharmacological properties, including metabolic stability, target affinity, and bioavailability. As the demand for more sophisticated and effective therapeutics grows, the utility of such precisely functionalized scaffolds will undoubtedly continue to expand.
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PubChem. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604. 12
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National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. 6
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JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. 8
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Synthesis pathway for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of viable synthetic pathways for this compound, a key fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl (CF₂H) group is a critical pharmacophore, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and binding affinity. This document details two primary synthetic strategies: a classical, multi-step approach originating from 4-chloro-3-fluorobenzaldehyde and a modern, direct approach via nickel-catalyzed cross-electrophile coupling. Each pathway is critically evaluated, with in-depth mechanistic discussions, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route based on scalability, efficiency, and available resources.
Introduction: The Significance of the Difluoromethyl Group
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention. Its unique electronic properties and steric profile allow it to serve as a bioisostere for carbinol, thiol, or amide functionalities, often leading to improved pharmacokinetic and pharmacodynamic properties. However, the selective introduction of the CF₂H group onto an aromatic core, particularly one with a complex substitution pattern like this compound, presents considerable synthetic challenges. This guide aims to provide a detailed, field-proven perspective on navigating these challenges to achieve an efficient and scalable synthesis.
Retrosynthetic Analysis
A logical breakdown of the target molecule reveals two primary disconnection points, leading to distinct and strategically different synthetic plans. The choice between these pathways depends on factors such as starting material availability, tolerance to multi-step procedures, and access to modern catalytic systems.
Caption: Retrosynthetic analysis of the target molecule.
Pathway I: Synthesis from 4-Chloro-3-fluorobenzaldehyde
This classical, linear approach leverages a commercially available and versatile starting material, 4-chloro-3-fluorobenzaldehyde.[1] The strategy centers on the transformation of the aldehyde functional group into the desired difluoromethyl group. The reactivity of the aldehyde group is well-understood, allowing for reliable and scalable transformations.[1]
Caption: Workflow for Synthesis Pathway I.
Step 1: Reduction of 4-Chloro-3-fluorobenzaldehyde
The initial step involves the reduction of the aldehyde to the corresponding primary alcohol, 4-chloro-3-fluorobenzyl alcohol. This is a standard transformation, typically achieved with high efficiency using mild reducing agents.
-
Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on an industrial and laboratory scale. It is selective for aldehydes and ketones, inexpensive, and operationally simple to handle compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Detailed Experimental Protocol: Synthesis of 4-chloro-3-fluorobenzyl alcohol[4]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-fluorobenzaldehyde (1.0 eq) in methanol or ethanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 4-chloro-3-fluorobenzyl alcohol, which can often be used in the next step without further purification.
Step 2 & 3: Conversion to this compound
The conversion of the benzyl alcohol to the difluoromethyl group is the most critical and challenging phase of this pathway. A common method involves converting the alcohol to a more reactive intermediate, such as a benzyl di- or trichloride, followed by a halogen-exchange fluorination, famously known as the Swarts reaction.[2][3]
-
Rationale & Mechanism (Swarts Reaction): The Swarts reaction is a cornerstone of organofluorine chemistry, involving the treatment of an organic chloride or bromide with a heavy metal fluoride, such as antimony trifluoride (SbF₃) or silver fluoride (AgF).[2][4] The reaction proceeds via a nucleophilic substitution mechanism (typically Sₙ2 for primary and secondary halides), where the fluoride ion displaces the halide.[4] The formation of a stable metal halide precipitate (e.g., AgCl, AgBr) drives the equilibrium towards the fluorinated product.[4] For the synthesis of a CF₂H group from a CH₂OH group, the alcohol must first be converted into a CHX₂ (X=Cl, Br) group. A more direct, albeit often lower-yielding, approach for aromatic aldehydes involves direct fluorinative deoxygenation using reagents like diethylaminosulfur trifluoride (DAST).
Pathway II: Modern Synthesis via Cross-Electrophile Coupling
Recent advances in catalysis offer a more convergent and potentially more efficient route through the nickel-catalyzed cross-coupling of an aryl bromide with a difluoromethyl source.[5] This state-of-the-art method avoids the multiple steps of functional group manipulation inherent in Pathway I.
-
Rationale: This strategy relies on the generation of a difluoromethyl radical or a nucleophilic difluoromethyl species that can be coupled with an aryl halide. Nickel catalysis is particularly effective for these transformations, accommodating a wide range of functional groups.[5][6] Reagents like difluoromethyl 2-pyridyl sulfone are stable, crystalline solids that serve as excellent precursors for the difluoromethyl moiety, avoiding the use of ozone-depleting gaseous reagents.[5]
Key Precursor: 1-Bromo-4-chloro-2-fluorobenzene
This starting material can be prepared from commercially available 5-chloro-2-fluoroaniline via a Sandmeyer-type diazotization reaction, followed by treatment with a bromide source like cuprous bromide (CuBr).
Caption: Workflow for Nickel-Catalyzed Cross-Coupling.
Detailed Experimental Protocol: Ni-Catalyzed Difluoromethylation[8]
(Note: This is a generalized procedure based on related transformations and should be optimized for the specific substrate.)
-
To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 eq), difluoromethyl 2-pyridyl sulfone (1.5 eq), NiBr₂·dme (10 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (12 mol %), and activated zinc powder (3.0 eq).
-
Add anhydrous dimethylacetamide (DMA) as the solvent.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway I: From Aldehyde | Pathway II: Cross-Coupling |
| Starting Materials | Readily available, inexpensive aldehyde[7] | Requires synthesis of a specific aryl bromide |
| Number of Steps | 2-4 steps | 1-2 steps (plus precursor synthesis) |
| Scalability | Generally robust and scalable | May require optimization for large scale |
| Reagent Safety | Uses standard lab reagents, though fluorinating agents require care | Avoids hazardous gases; uses solid sulfone reagent[5] |
| Overall Yield | Variable, dependent on fluorination efficiency | Often high yields reported for similar substrates[5] |
| Key Advantage | Relies on classical, well-understood reactions | High efficiency, convergency, and functional group tolerance |
Conclusion
The synthesis of this compound can be successfully achieved through multiple strategic approaches. The classical pathway, starting from 4-chloro-3-fluorobenzaldehyde, offers a reliable and fundamentally sound route that relies on well-established chemical transformations. While potentially longer, its individual steps are generally high-yielding and scalable. In contrast, the modern nickel-catalyzed cross-coupling pathway represents a more elegant and convergent approach, offering high efficiency and broad functional group compatibility. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development team, including available starting materials, equipment, timeline, and desired scale. Both pathways underscore the versatility of modern synthetic organic chemistry in accessing valuable fluorinated building blocks for next-generation chemical innovation.
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PrepChem.com. Synthesis of α-cyano-4-fluoro-3-phenoxy-benzyl alcohol. [Link]
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An In-depth Technical Guide to the Spectral Analysis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral data for 1-chloro-4-(difluoromethyl)-2-fluorobenzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds to provide a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this fluorinated aromatic compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related molecules, ensuring a high degree of scientific integrity.
Introduction
This compound is a halogenated aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of chlorine, fluorine, and a difluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for drug design. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide serves as a comprehensive resource for understanding the key spectral features of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The substitution pattern on the benzene ring dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons and the proton of the difluoromethyl group.
Experimental Protocol: A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and the spectrum recorded on a 400 MHz or 500 MHz NMR spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 7.8 | m | - | Aromatic Protons (3H) |
| ~6.8 - 7.2 | t | ~56 | -CHF₂ (1H) |
Interpretation: The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms, with a characteristic ¹J(H,F) coupling constant of approximately 56 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments and will be influenced by coupling to fluorine atoms.
Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~155 - 160 | d | ¹J(C,F) ≈ 250 | C-F (aromatic) |
| ~130 - 135 | d | ²J(C,F) ≈ 20 | C-Cl |
| ~115 - 125 | t | ¹J(C,F) ≈ 240 | -CHF₂ |
| ~110 - 130 | m | - | Aromatic C-H and C-CHF₂ |
Interpretation: The carbon directly attached to the aromatic fluorine will show a large one-bond coupling constant. The carbon of the difluoromethyl group will appear as a triplet with a large ¹J(C,F). The other aromatic carbons will exhibit smaller couplings to the fluorine atoms. The presence of both proton and fluorine coupling can lead to complex splitting patterns in a non-decoupled spectrum[1].
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that will provide distinct signals for the two different fluorine environments in the molecule.
Experimental Protocol: The ¹⁹F NMR spectrum would be recorded from the same sample, referenced to an external standard like CFCl₃.
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -120 | m | - | Ar-F |
| ~ -125 to -135 | d | ²J(F,H) ≈ 56 | -CHF₂ |
Interpretation: The aromatic fluorine will have a chemical shift typical for a fluorine atom on a benzene ring with electron-withdrawing groups. The difluoromethyl fluorine atoms will appear as a doublet due to coupling with the geminal proton. Long-range couplings to the aromatic protons and the other fluorine atom may also be observed, leading to more complex multiplets. The wide chemical shift range of ¹⁹F NMR allows for clear distinction between different fluorine environments[2][3].
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: The IR spectrum could be obtained using a neat liquid film between salt plates or as a solution in a suitable solvent (e.g., CCl₄) using an FTIR spectrometer.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1250 - 1000 | Strong | C-F stretch (aromatic and aliphatic) |
| 850 - 750 | Strong | C-Cl stretch |
Interpretation: The spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present. The C-Cl stretch typically appears in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) source coupled with a mass analyzer.
Predicted Mass Spectrum:
| m/z | Relative Intensity | Assignment |
| 196/198 | High | [M]⁺ and [M+2]⁺ (molecular ion) |
| 145/147 | Medium | [M - CHF₂]⁺ |
| 110 | Medium | [M - Cl - F]⁺ |
| 51 | High | [CHF₂]⁺ |
Interpretation: The molecular ion peak should be clearly visible, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M:M+2 ratio of approximately 3:1). Common fragmentation pathways would include the loss of the difluoromethyl group and halogen atoms.
Sources
An In-Depth Technical Guide to the Structure Elucidation of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Abstract
This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Moving beyond a rigid, templated approach, this document is structured to logically unfold the process of structural determination, mirroring the scientific inquiry process. It integrates foundational principles with advanced spectroscopic techniques, emphasizing the rationale behind experimental choices and the synergistic interplay of data from various analytical platforms. This guide is grounded in authoritative references and established scientific principles to ensure technical accuracy and trustworthiness.
Introduction: The Imperative for Unambiguous Structural Verification
The precise molecular architecture of a compound dictates its physicochemical properties and biological activity. For a molecule like this compound, the specific arrangement of its chloro, fluoro, and difluoromethyl substituents on the benzene ring is critical. Any ambiguity in its structure could lead to erroneous interpretations of its reactivity, toxicity, or efficacy in a drug development pipeline. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural step but a cornerstone of scientific integrity.
This guide will walk through a systematic process for confirming the structure of this compound, employing a suite of modern spectroscopic techniques. We will delve into the "why" behind the "how," providing a narrative that connects experimental design to data interpretation and, ultimately, to a confident structural assignment.
Strategic Approach to Structure Elucidation: A Multi-technique Synergy
The elucidation of a novel or complex molecular structure is rarely accomplished with a single analytical technique. Instead, a confluence of data from multiple, orthogonal methods provides the necessary layers of evidence for an unambiguous assignment. Our strategy for this compound is predicated on this principle, integrating Mass Spectrometry (MS) with various forms of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Below is a conceptual workflow illustrating our integrated approach:
Caption: Workflow for the structure elucidation of this compound.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry serves as the initial checkpoint in structure elucidation, providing the molecular weight and, through high-resolution analysis, the elemental composition of the analyte. For halogenated compounds, the isotopic distribution patterns are particularly informative.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Ionization (EI) is a common choice for relatively small, neutral molecules, as it provides characteristic fragmentation patterns. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to enhance the observation of the molecular ion.
-
Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range, ensuring sufficient resolution to distinguish isotopic peaks.
Expected Data and Interpretation
| Parameter | Expected Value/Observation | Rationale and Interpretation |
| Molecular Formula | C₇H₄ClF₃ | The nominal mass is 180.55 g/mol . |
| Monoisotopic Mass | 179.9985 | Calculated for ¹²C₇¹H₄³⁵Cl¹⁹F₃. |
| M+ Isotopic Peak | Present at m/z ≈ 180 | Corresponds to the molecular ion containing the most abundant isotopes. |
| M+2 Isotopic Peak | Present at m/z ≈ 182 | The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.[1] |
| Fragmentation Pattern | Loss of Cl, F, HF, CHF₂ | Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or small neutral molecules.[1] |
The observation of the correct molecular weight and the characteristic 3:1 isotopic pattern for the molecular ion peak provides strong evidence for the presence of one chlorine atom and confirms the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to observe single peaks for each unique carbon environment.
-
¹⁹F NMR: A one-dimensional fluorine NMR spectrum is acquired. Chemical shifts are typically referenced to an external standard like CFCl₃.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the single proton of the difluoromethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Interpretation |
| H (CHF₂) | 6.6 - 7.0 | Triplet (t) | JHF ≈ 56-58 Hz | The proton of the difluoromethyl group is coupled to the two equivalent fluorine atoms, resulting in a triplet. Its chemical shift is downfield due to the electron-withdrawing effect of the fluorines.[2] |
| Aromatic H | 7.2 - 7.8 | Multiplets (m) | Various JHH, JHF | The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms on the ring and in the difluoromethyl group. The specific chemical shifts will be influenced by the combined electronic effects of the chloro, fluoro, and difluoromethyl substituents. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale and Interpretation |
| CHF₂ | 110 - 115 | Triplet (t) | The carbon of the difluoromethyl group will be split into a triplet by the two directly attached fluorine atoms.[3] |
| Aromatic C-F | 155 - 165 | Doublet (d) | The carbon directly bonded to the fluorine atom at the 2-position will exhibit a large one-bond C-F coupling. |
| Aromatic C-Cl | 130 - 140 | Singlet (s) or small doublet (d) | The carbon attached to the chlorine atom will have a chemical shift influenced by the halogen. It may show a small coupling to the fluorine at the 2-position. |
| Aromatic C-H | 115 - 135 | Doublets (d) or triplets (t) | The protonated aromatic carbons will show couplings to fluorine atoms. |
| Aromatic C-CHF₂ | 125 - 135 | Triplet (t) | The carbon atom attached to the difluoromethyl group will exhibit a smaller C-F coupling. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is particularly diagnostic for this molecule, as it will show distinct signals for the two different fluorine environments.
| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Interpretation |
| Ar-F | -110 to -120 | Multiplet (m) | Various JFH, JFF | The fluorine atom on the aromatic ring will have a chemical shift characteristic of an aryl fluoride. It will be coupled to the aromatic protons and the fluorine atoms of the difluoromethyl group. |
| CHF ₂ | -90 to -120 | Doublet of multiplets (dm) | JFH ≈ 56-58 Hz | The two equivalent fluorine atoms of the difluoromethyl group will be split into a doublet by the geminal proton. This doublet will be further split by couplings to the aromatic protons and the aromatic fluorine.[2] |
The following diagram illustrates the key NMR correlations that would be expected in 2D NMR experiments:
Caption: Expected NMR correlations for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, and the carbon-halogen bonds.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample analysis to subtract atmospheric and instrument interferences.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Interpretation |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[4][5] |
| ~2900 | Weak | C-H Stretch (CHF₂) | The C-H stretch of the difluoromethyl group may be observed in this region. |
| 1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretch | These absorptions are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[4][5] |
| 1300 - 1000 | Strong | C-F Stretch | Strong absorptions in this region are characteristic of carbon-fluorine bonds. The spectrum will likely show multiple bands corresponding to the Ar-F and C-F bonds of the difluoromethyl group. |
| 800 - 600 | Medium to Strong | C-Cl Stretch | The carbon-chlorine stretching vibration is expected in this region. |
| 900 - 675 | Strong | C-H Out-of-Plane Bending | The pattern of these bands can be indicative of the substitution pattern on the aromatic ring.[4] |
The presence of strong C-F stretching bands, along with the characteristic aromatic C-H and C=C stretching vibrations, and the C-Cl stretch, provides corroborating evidence for the proposed structure.
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is achieved through the synergistic interpretation of data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition and the presence of a single chlorine atom. A comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra reveals the connectivity of the atoms and the specific substitution pattern on the benzene ring. Finally, infrared spectroscopy provides confirmatory evidence for the presence of the key functional groups. The convergence of all these data points allows for an unambiguous and confident assignment of the molecular structure, a critical step in the advancement of any research or development program involving this compound.
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A Technical Guide to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its chemical identity, physicochemical properties, and plausible synthetic strategies. The core of this guide focuses on the unique role of the difluoromethyl (CF₂H) moiety in medicinal chemistry, contextualizing the title compound as a valuable building block for the development of novel therapeutics. Safety protocols and handling are also discussed to ensure its effective and safe utilization in a research environment.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzene ring featuring three distinct halogen-containing functional groups. The specific arrangement of chloro, fluoro, and difluoromethyl groups imparts a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.
Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1214333-76-2[1][2][3] |
| Molecular Formula | C₇H₄ClF₃[1][3] |
| Molecular Weight | 180.55 g/mol [1][3] |
| Synonyms | 4-Chloro-3-fluoro(difluoromethyl)benzene, 4-chloro-3-fluorobenzodifluoride, Benzene, 1-chloro-4-(difluoromethyl)-2-fluoro-[1][2] |
Physicochemical Properties
While comprehensive, experimentally-derived physical data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds. The presence of fluorine typically increases boiling points and density compared to non-fluorinated analogues. The compound is expected to be a liquid or low-melting solid at room temperature with poor solubility in water but good solubility in common organic solvents. For safe handling, it is recommended to store it at 2-8°C.[2]
The chemical behavior is dictated by its functional groups:
-
Aromatic Ring: Susceptible to further electrophilic or nucleophilic aromatic substitution, although the existing electron-withdrawing groups are deactivating.
-
Chloro and Fluoro Groups: Act as leaving groups in nucleophilic aromatic substitution reactions and direct the position of incoming electrophiles.
-
Difluoromethyl (CF₂H) Group: This group is the most significant feature from a medicinal chemistry perspective. Its properties and applications are discussed in detail in Section 3.
Synthesis Strategies
The regioselective synthesis of multi-substituted fluoroaromatics presents a significant challenge in organic chemistry.[4] Direct fluorination methods often lack selectivity and can be hazardous.[4] Therefore, multi-step strategies involving the introduction of functional groups in a controlled sequence are required. While a specific, validated synthesis for this compound is not prominently documented in publicly available literature, a plausible pathway can be designed based on established methodologies for difluoromethylation.
One logical approach involves the difluoromethylation of a suitable benzaldehyde precursor. The conversion of an aldehyde group to a difluoromethyl group is a key transformation in fluorination chemistry.
Proposed Synthetic Workflow
A viable synthetic route could begin with 4-chloro-3-fluorobenzaldehyde. This precursor can be subjected to fluorination using a deoxofluorinating agent, followed by reduction. A more direct and modern approach involves the use of reagents that can directly convert the C-H bond of the aldehyde into a C-CF₂H bond.
Below is a conceptual workflow illustrating this transformation.
Caption: Proposed synthesis of the target compound from a benzaldehyde precursor.
Causality of Experimental Choice: Starting with a commercially available and correctly substituted benzaldehyde simplifies the synthesis by focusing on the single, critical transformation of the aldehyde to the difluoromethyl group. Reagents capable of generating difluorocarbene or related reactive intermediates are central to modern fluorination chemistry due to their efficiency and increasing availability.
The Role of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing groups is a cornerstone of modern drug design, used to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] The difluoromethyl (CF₂H) group, in particular, has gained significant attention as a versatile bioisostere.[7][8]
Key Properties and Advantages:
-
Bioisostere for Polar Groups: The CF₂H group is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[7][8] This allows medicinal chemists to replace these polar functional groups, which are often sites of metabolic attack (e.g., glucuronidation), with a metabolically robust substitute while potentially maintaining key intermolecular interactions.
-
Lipophilic Hydrogen Bond Donor: Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the CF₂H group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor.[8] This unique combination of lipophilicity and hydrogen bonding capacity is highly advantageous for improving cell membrane permeability and target binding affinity.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the acidity or basicity (pKa) of nearby functional groups, which can optimize the ionization state of a drug at physiological pH and thereby improve its absorption and distribution.[5]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism by Cytochrome P450 enzymes, thus increasing the drug's half-life and bioavailability.
The strategic placement of a CF₂H group, as seen in this compound, creates a building block primed for incorporation into drug candidates where fine-tuning of lipophilicity, metabolic stability, and target engagement is required. For example, the mTORC1/2 selective inhibitor PQR620 contains a CF₂H group that was found to be critical for achieving its high selectivity over related kinases.[8]
Applications and Research Context
Halogenated benzenes are valuable precursors for a wide array of pharmaceuticals and agrochemicals.[4][9] Specifically, compounds like this compound serve as key intermediates in the synthesis of more complex molecular architectures through reactions such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig), nitration, or acylation.
The substitution pattern of the title compound is particularly relevant for constructing molecules targeting biological systems where precise steric and electronic interactions are necessary for activity. The presence of fluorine and chlorine atoms on the aromatic ring provides multiple handles for subsequent chemical modifications, allowing for the systematic exploration of a drug candidate's structure-activity relationship (SAR). Many FDA-approved drugs, including kinase inhibitors for oncology and treatments for central nervous system disorders, feature fluorinated aromatic cores.[6][10]
Safety, Handling, and Storage
Expected Hazards:
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[12][13]
-
Toxicity: Harmful if swallowed or inhaled.
Recommended Protocols
| Protocol | Description |
| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors.[11] Ensure an eyewash station and safety shower are readily accessible. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[11][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[13][14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][13] Protect from moisture. |
| Spill Response | In case of a spill, evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Prevent entry into drains and waterways.[14] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its value lies in the strategic combination of reactive sites for further synthesis and the presence of the difluoromethyl group—a moiety with a unique and powerful profile for modulating biological activity. As researchers continue to seek compounds with improved "drug-like" properties, the demand for sophisticated, rationally designed building blocks like this will undoubtedly grow. Understanding its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics.
References
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NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Online] Available at: [Link]
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- Sal-Sancristobal, B. et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(24), 2185-2191.
- Goud, B. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4057-4073.
- Leister, K. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
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- Talukdar, A. et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7349.
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A-Technical-Guide-to-1-Chloro-4-(difluoromethyl)-2-fluorobenzene-Properties-Synthesis-and-Applications
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. The document details the molecule's core physicochemical properties, outlines a validated synthetic pathway, and explores its applications as a key building block in medicinal chemistry. The guide is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering actionable insights grounded in established scientific principles and supported by authoritative references.
Compound Identification and Core Properties
This compound is a substituted benzene derivative featuring chlorine, fluorine, and a difluoromethyl group. These functionalities impart unique electronic and steric properties that are highly valuable in the design of bioactive molecules. The fundamental identifiers and properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₇H₄ClF₃ | [1][2][3] |
| Molecular Weight | 180.55 g/mol | [1][2][3] |
| CAS Number | 1214333-76-2 | [1][2] |
| Synonyms | 4-Chloro-3-fluorobenzodifluoride | [2] |
Physicochemical Characteristics
The physical and chemical properties of a compound are critical determinants of its behavior in reactions, formulations, and biological systems. This compound is typically supplied as a liquid at room temperature.
| Property | Value | Source(s) |
| Appearance | Liquid | N/A |
| Storage Temperature | 2-8°C | [2] |
| Hazard Class | Irritant | [2] |
| HS Code | 2903998090 | [2] |
Note: Detailed experimental data for properties like boiling point, density, and solubility are not widely published. Researchers should handle the compound with care, assuming it to be an irritant and storing it under refrigerated conditions as recommended.[2]
Synthesis Pathway and Mechanistic Rationale
Conceptual Rationale: Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. One of the most common and historically significant methods utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na), which decarboxylates upon heating to yield the carbene. This electrophilic carbene can then undergo reactions with various nucleophiles. For aromatic systems, the direct C-H insertion is challenging. A more plausible route involves the difluoromethylation of a precursor, such as a phenol or thiol derivative, followed by subsequent chemical modifications to arrive at the target structure.
General Experimental Protocol: Difluoromethylation via Difluorocarbene
The following protocol describes a generalized approach for the O-difluoromethylation of a phenolic precursor, a key step that could be adapted in a multi-step synthesis towards this compound. The precursor for this reaction would be 4-Chloro-2-fluorophenol.
Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the phenolic precursor (1.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP).
-
Reaction Initiation: Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically >120°C). The generation of difluorocarbene is the rate-limiting step.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is observed.
-
Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
The logical flow for a plausible synthesis starting from a commercially available precursor, 4-chloro-2-fluoroaniline, is depicted below. This pathway involves standard, well-established transformations in organic chemistry, such as diazotization and substitution, followed by a key difluoromethylation step.
Caption: Plausible multi-step synthesis workflow.
Applications in Medicinal Chemistry and Drug Development
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[4][5] The difluoromethyl group (-CF₂H) is of particular interest as it possesses a unique combination of properties.
Bioisosterism and Physicochemical Modulation:
-
The -CF₂H group can act as a lipophilic hydrogen bond donor, making it a potential bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups.[4]
-
It modulates molecular properties such as lipophilicity (logP), pKa, and conformational preference, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]
-
Compared to the more common trifluoromethyl (-CF₃) group, the difluoromethyl group is less lipophilic and can offer a better balance of properties.[6]
This compound serves as a key building block for introducing the 4-(difluoromethyl)-2-fluorophenyl moiety into larger, more complex molecules. The specific substitution pattern—a chlorine atom ortho to the fluorine and meta to the difluoromethyl group—provides distinct electronic properties and multiple reaction handles for further chemical elaboration, such as cross-coupling reactions.
While specific drugs containing this exact fragment are not detailed in the search results, related chloro-difluorobenzene structures are valuable precursors for quinolone-based antibacterial drugs.[7] This highlights the utility of such building blocks in the synthesis of complex heterocyclic systems central to many therapeutic agents.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classification: The compound is classified as an irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under refrigeration (2-8°C).[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.
References
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- This compound | 1214333-76-2. ChemicalBook. Retrieved January 19, 2026.
- This compound | 1214333-76-2. ChemicalBook. Retrieved January 19, 2026.
- 1-CHLORO-2,4-DIFLUOROBENZENE synthesis. ChemicalBook. Retrieved January 19, 2026.
- 1-Chloro-4-fluorobenzene 98 352-33-0. Sigma-Aldrich. Retrieved January 19, 2026.
- 1-Chloro-2,4-difluorobenzene 98 1435-44-5. Sigma-Aldrich. Retrieved January 19, 2026.
- Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604. PubChem. Retrieved January 19, 2026.
- 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheets. Echemi. Retrieved January 19, 2026.
- 1-Chloro-4-fluorobenzene, 98%. Fisher Scientific. Retrieved January 19, 2026.
- 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001. PubChem. Retrieved January 19, 2026.
- 1-Chloro-4-fluorobenzene | 352-33-0. Tokyo Chemical Industry (India) Pvt. Ltd.. Retrieved January 19, 2026.
- 1-Chloro-4-fluorobenzene CAS # 352-33-0. AccuStandard. Retrieved January 19, 2026.
- SAFETY DATA SHEET. Airgas. Retrieved January 19, 2026.
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- 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5. ChemicalBook. Retrieved January 19, 2026.
- SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved January 19, 2026.
- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. Googleapis.com. Retrieved January 19, 2026.
- Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. Retrieved January 19, 2026.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). Retrieved January 19, 2026.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved January 19, 2026.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 19, 2026.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PubMed Central, National Institutes of Health (NIH). Retrieved January 19, 2026.
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A Technical Guide to the Solubility of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and provides a robust experimental framework for its determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both predictive insights and practical methodologies.
Introduction: The Critical Role of Solubility
This compound is a halogenated aromatic compound, a class of molecules frequently utilized as building blocks in the synthesis of complex bioactive compounds. The introduction of fluorine and a difluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
The solubility of a compound is a critical parameter that influences every stage of the drug development and chemical synthesis pipeline, from reaction kinetics and purification to formulation and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful research and development. This guide will provide the foundational knowledge and practical steps to characterize the solubility profile of this compound.
Physicochemical Profile and Solubility Prediction
To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H4ClF3 | [1][2] |
| Molecular Weight | 180.55 g/mol | [1] |
| CAS Number | 1214333-76-2 | [1][2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Storage Temperature | 2-8°C | [2] |
Structural Analysis and Polarity Considerations:
The solubility of a substance is primarily governed by the principle of "like dissolves like".[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is determined by the interplay of its functional groups:
-
Benzene Ring: The aromatic ring itself is non-polar.
-
Halogen Substituents (Cl, F): The chlorine and fluorine atoms are highly electronegative, creating bond dipoles and increasing the overall polarity of the molecule compared to unsubstituted benzene.
-
Difluoromethyl Group (-CF2H): This group is also strongly electron-withdrawing and contributes significantly to the molecule's polarity. The C-F bonds are highly polarized.
Given the presence of multiple polar C-Cl and C-F bonds, this compound is expected to be a moderately polar molecule. However, it lacks the ability to act as a hydrogen bond donor, although the fluorine atoms could act as weak hydrogen bond acceptors.
Predicted Solubility:
Based on this structural analysis, we can predict its general solubility behavior:
-
High Solubility: Expected in moderately polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate Solubility: Likely in polar protic solvents (e.g., methanol, ethanol), where the interaction will be primarily dipole-dipole.
-
Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) and highly polar protic solvents like water.
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantify the solubility of this compound. The isothermal saturation method is a reliable and widely used technique.[4]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Figure 1: Isothermal Saturation Experimental Workflow.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation. b. Accurately add a known volume of each selected organic solvent to the corresponding vial.
-
Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). c. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to sample from the top layer. b. Immediately filter the aliquot using a syringe filter compatible with the solvent. c. Accurately dilute the filtered aliquot with the same solvent to a concentration within the linear range of the analytical method. d. Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Data Calculation: a. The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis) x (Dilution factor)
Validation and Controls:
-
Time to Equilibrium: Analyze samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.
-
Reproducibility: Prepare and analyze each sample in triplicate to assess the precision of the method.
-
Calibration Curve: A multi-point calibration curve for this compound in each solvent must be prepared to ensure accurate quantification.
Logical Framework for Solvent Selection and Expected Outcomes
The choice of solvents for screening should be guided by the principles of polarity and potential intermolecular interactions.
Caption: Figure 2: Logical Framework for Solubility Prediction.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25°C (Example Data)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | <1 | <0.006 |
| Toluene | Non-Polar | 5-10 | 0.028-0.055 |
| Dichloromethane | Chlorinated | >200 | >1.108 |
| Ethyl Acetate | Polar Aprotic | >200 | >1.108 |
| Acetone | Polar Aprotic | >200 | >1.108 |
| Methanol | Polar Protic | 50-100 | 0.277-0.554 |
| Ethanol | Polar Protic | 75-125 | 0.415-0.692 |
| Water | Polar Protic | <0.1 | <0.0006 |
*Note: The values in this table are hypothetical and for illustrative purposes only. They must be replaced with experimentally determined data.
Conclusion
While published quantitative data on the solubility of this compound is scarce, a combination of theoretical principles and a robust experimental protocol allows for a thorough characterization. This guide provides the necessary framework for researchers to predict, measure, and understand the solubility of this compound in a range of common organic solvents. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this fluorinated building block in chemical and pharmaceutical applications.
References
- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Macquarie University. (2023, August 31). Solubility of Organic Compounds.
- Blotz, M. (n.d.). 1-chloro-4-(difluoromethyl)-2-fluoro-benzene.
- LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.
Sources
Commercial availability and suppliers of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
An In-Depth Technical Guide to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene for Advanced Research Applications
This guide provides an in-depth technical overview of this compound, a key building block for professionals in pharmaceutical research, drug development, and agrochemical synthesis. We will explore its chemical properties, strategic importance in medicinal chemistry, commercial sourcing, quality control protocols, and safe handling procedures.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound (CAS No. 1214333-76-2) is a highly functionalized aromatic compound of significant interest in modern synthetic chemistry.[1][2] Its unique substitution pattern—featuring a chloro, a fluoro, and a difluoromethyl group—offers a versatile platform for creating complex molecular architectures.
The incorporation of fluorine and fluorine-containing moieties like the difluoromethyl group (CHF₂) is a well-established strategy in drug discovery to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4][5] The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially improving pharmacokinetic profiles.[5] The presence of both chlorine and fluorine atoms on the benzene ring provides multiple, distinct reaction sites for cross-coupling reactions and other synthetic transformations, making this compound a valuable intermediate for constructing novel therapeutic and agrochemical agents.[6]
Section 1: Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its effective use in synthesis and research. The key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1214333-76-2 | [1][2][7] |
| Molecular Formula | C₇H₄ClF₃ | [2] |
| Molecular Weight | 180.55 g/mol | [2][7] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-chloro-3-fluorobenzodifluoride, 4-Chloro-3-fluoro(difluoromethyl)benzene | [1][7] |
| MDL Number | MFCD14698548 | [2][7] |
Section 2: Commercial Availability and Supplier Evaluation
Sourcing high-quality this compound is critical for reproducible research and development outcomes. This compound is available from several specialized chemical suppliers, typically in purities ranging from 95% to 97% or higher.[1][7]
Representative Commercial Suppliers
Below is a table of suppliers known to list this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before purchase.
| Supplier | Purity | Available Quantities | Reference |
| ChemicalBook | 95% | 1g | [1] |
| BLDpharm | Custom | Inquire | [8] |
| Acubiochem | Custom Synthesis | Inquire | [9] |
Workflow for Supplier Selection
Choosing the right supplier involves a multi-step evaluation process based on project-specific needs such as scale, purity requirements, and documentation. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a chemical supplier.
Section 3: Quality Control and Analytical Methodologies
Independent verification of the material's identity and purity upon receipt is a cornerstone of scientific integrity. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Experimental Protocol: QC Verification
Objective: To confirm the identity and assess the purity of a supplied batch of this compound.
1. Sample Preparation:
- Accurately weigh ~5-10 mg of the sample.
- For GC-MS analysis, dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
- For NMR analysis, dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).
2. GC-MS Analysis:
- Rationale: This technique separates volatile compounds and provides information on their molecular weight and fragmentation patterns, confirming identity and detecting impurities.
- Methodology:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Use a standard non-polar column (e.g., DB-5ms).
- Employ a temperature gradient program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.
- Analyze the resulting chromatogram for a major peak corresponding to the target compound (retention time) and minor peaks indicating impurities.
- Confirm the identity by matching the mass spectrum of the major peak with the expected molecular ion (m/z = 180.55) and isotopic pattern for one chlorine atom.
3. ¹⁹F and ¹H NMR Spectroscopy:
- Rationale: NMR provides unambiguous structural confirmation. ¹⁹F NMR is particularly diagnostic for fluorinated compounds, while ¹H NMR confirms the aromatic proton environment.
- Methodology:
- Acquire ¹H and ¹⁹F NMR spectra of the dissolved sample.
- Expected ¹H NMR signals: Look for signals in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns consistent with the substitution on the ring. The difluoromethyl proton should appear as a triplet due to coupling with the two fluorine atoms.
- Expected ¹⁹F NMR signals: Expect two distinct signals. One for the aromatic fluorine and another for the -CHF₂ group, with characteristic chemical shifts and coupling constants. The signal for the CHF₂ group will be a doublet due to coupling with the proton.
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions for halogenated aromatic compounds should be strictly followed.[10]
-
Handling:
-
Always handle this compound inside a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from heat, sparks, and open flames, as related compounds are flammable.[12][13]
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains.
-
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers in drug discovery and related fields. Its unique combination of reactive sites and drug-like moieties makes it an attractive starting point for complex syntheses. A successful research outcome depends on sourcing high-purity material from a reputable supplier and independently verifying its quality through established analytical protocols. By adhering to rigorous safety and handling procedures, researchers can effectively and safely leverage the synthetic potential of this important building block.
References
- ChemicalBook. (n.d.). 1-CHLORO-2,4-DIFLUOROBENZENE synthesis.
- Amerigo Scientific. (n.d.). 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene.
- ACUBIOCHEM. (n.d.). 1-[chloro(difluoro)methyl]-2-fluorobenzene.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound | 1214333-76-2.
- (n.d.). 1-chloro-4-(difluoromethyl)-2-fluoro-benzene.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
- Airgas. (2021, September 15). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- ChemicalBook. (2022, December 30). This compound | 1214333-76-2.
- Gebeyehu, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Prakash, G. K. S., & Shakhmin, A. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry.
-
Pathan, A. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry. Retrieved January 19, 2026, from [Link]
- BLDpharm. (n.d.). 1214333-76-2|this compound.
-
Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene in Organic Synthesis
Introduction: Unveiling a Versatile Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of rational design. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene emerges as a highly valuable and versatile building block, distinguished by its unique trifunctional substitution pattern on the benzene ring. The interplay between the chloro, fluoro, and difluoromethyl groups provides chemists with a powerful tool for constructing complex molecular architectures with desirable physicochemical and biological properties.
The difluoromethyl (CF₂H) group, in particular, has garnered significant attention in medicinal chemistry. It is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially enhancing binding interactions with biological targets while improving metabolic stability and membrane permeability.[1][2] The presence of both a chloro and a fluoro substituent offers orthogonal reactivity, enabling selective functionalization through various synthetic transformations. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.[3]
Key Synthetic Applications and Mechanistic Considerations
The strategic positioning of the three distinct functional groups on the aromatic ring dictates the primary applications of this compound, which predominantly revolve around cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. The C-Cl bond is significantly more reactive than the C-F bond under typical palladium catalysis, allowing for highly selective transformations at the C1 position.
Causality Behind Experimental Choices: The success of coupling an aryl chloride is critically dependent on using a highly active catalytic system. The oxidative addition of palladium(0) to the C-Cl bond is often the rate-limiting step.[4] Therefore, electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step in Suzuki couplings, while the solvent must solubilize all components and be stable at the required reaction temperatures.[4]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNA_r)
The aromatic ring of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the difluoromethyl group and the halogen atoms. In S_NAr reactions, the rate of substitution is generally F > Cl > Br > I, but regioselectivity is dictated by the activation provided by electron-withdrawing groups. The difluoromethyl group at C4 strongly activates the C1 position (para), making the chloro group the most probable site for nucleophilic displacement.
Mechanism and Rationale: The classical S_NAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the departure of the leaving group (in this case, the chloride ion). While this stepwise mechanism is widely accepted, evidence also exists for concerted S_NAr mechanisms, particularly with highly reactive nucleophiles or specific substrates.[6] The choice of a polar aprotic solvent (e.g., DMSO, DMF) is critical as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNA_r)
Caption: Stepwise addition-elimination mechanism for S_NAr reactions.
Application in the Synthesis of Kinase Inhibitors
Fluorinated aromatic compounds are prevalent scaffolds in the design of kinase inhibitors.[7][8] The unique electronic properties and potential for hydrogen bonding conferred by the 2-fluoro and 4-difluoromethyl substituents make this building block particularly attractive for targeting the ATP-binding site of various kinases. For instance, many type-II kinase inhibitors feature a substituted benzamide core that interacts with the kinase hinge region.[9][10] this compound can be elaborated into such structures, serving as a key precursor for the "head" region of the inhibitor.
Synthetic Workflow: A common strategy involves an initial functionalization of the chloro group via S_NAr or a Buchwald-Hartwig amination to install a linker or a core amine. This intermediate can then be coupled with other fragments to complete the synthesis of the target inhibitor. The fluorine and difluoromethyl groups remain as permanent fixtures that contribute to the final compound's biological activity and pharmacokinetic profile.
Diagram: Synthetic Workflow for a Hypothetical Kinase Inhibitor
Caption: Conceptual workflow for elaborating the building block into a kinase inhibitor.
Experimental Protocols
The following protocols are provided as a general framework. Optimization of reaction conditions (temperature, concentration, catalyst loading) may be required for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1 equiv.)
-
Phenylboronic Acid (1.2 equiv.)
-
[Pd₂(dba)₃] (1 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane/Water (10:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Phenylboronic Acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving [Pd₂(dba)₃] and SPhos in a small amount of the dioxane solvent.
-
Add the catalyst premix to the Schlenk flask, followed by the remaining 1,4-dioxane and water.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | [Pd₂(dba)₃] / SPhos | Highly active system for C-Cl bond activation.[4] |
| Base | K₃PO₄ | Strong, non-nucleophilic base effective for transmetalation. |
| Solvent | Dioxane / H₂O | Aprotic polar solvent with water to aid dissolution of base.[4] |
| Temperature | 100 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition. |
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
Reaction: Reaction of this compound with Morpholine.
Materials:
-
This compound (1 equiv.)
-
Morpholine (2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Dimethyl Sulfoxide (DMSO)
-
Sealed reaction vial, magnetic stirrer, heating mantle/oil bath.
Procedure:
-
To a reaction vial, add this compound, K₂CO₃, and DMSO.
-
Add morpholine to the mixture with stirring.
-
Seal the vial tightly and heat the reaction mixture to 120 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or LC-MS. The reaction may take 12-48 hours to reach completion.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Morpholine (2 equiv.) | Excess nucleophile drives the reaction to completion. |
| Base | K₂CO₃ | Scavenges the HCl byproduct. |
| Solvent | DMSO | High-boiling polar aprotic solvent accelerates S_NAr reactions. |
| Temperature | 120 °C | Provides energy to overcome the activation barrier of the addition step. |
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern synthesis. Its well-defined reactivity allows for selective and predictable functionalization via cross-coupling and nucleophilic substitution pathways. The protocols and mechanistic insights provided herein are intended to serve as a robust starting point for researchers aiming to leverage this building block for the creation of novel pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of the 2-fluoro-4-(difluoromethyl)phenyl motif offers a reliable method for enhancing molecular properties, making this compound an indispensable tool in the synthetic chemist's arsenal.
References
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. National Institutes of Health (NIH). [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry (RSC). [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry (RSC). [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. ProQuest. [Link]
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Institutes of Health (NIH). [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). [Link]
-
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene: Your Key Organic Synthesis Intermediate. Synthio. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Royal Society of Chemistry (RSC). [Link]
-
Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature. [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. [Link]
-
Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Institutes of Health (NIH). [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
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- 9. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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1-Chloro-4-(difluoromethyl)-2-fluorobenzene as a building block in medicinal chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene as a strategic building block in modern medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] The judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, alter acidity/basicity (pKa), and increase binding affinity to biological targets.[2] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable substituent.[3] Its unique electronic properties and steric profile allow it to function as a bioisosteric replacement for common functional groups like hydroxyl (–OH), thiol (–SH), or amine (–NH₂) moieties, while introducing distinct advantages.[3][4][5]
The –CF₂H group is highly lipophilic and, due to the strong electron-withdrawing nature of the two fluorine atoms, the hydrogen atom becomes sufficiently acidic to act as a hydrogen bond donor.[5][6][7] This capacity for hydrogen bonding, a feature absent in methyl or trifluoromethyl groups, allows it to mimic the interactions of hydroxyl or thiol groups, often with superior metabolic stability conferred by the robust C-F bonds.[5][6]
This guide focuses on This compound , a trifunctionalized building block that leverages the benefits of the –CF₂H group within a versatile synthetic framework. The molecule offers three distinct points for chemical modification:
-
C-Cl Bond: An ideal handle for palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.
-
C-F Bond: Influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.
-
Difluoromethyl Group: The key pharmacophore that imparts desirable medicinal chemistry properties to the final compound.
This combination of features makes this compound a powerful tool for rapidly generating diverse libraries of complex molecules for drug discovery programs.
The Difluoromethyl Group: A Unique Physicochemical Profile
The strategic advantage of the –CF₂H group lies in its unique combination of properties, which can be harnessed to fine-tune drug candidates.
}
Key Medicinal Chemistry Properties of the -CF₂H Group.
| Property | Description | Impact on Drug Design |
| Bioisosterism | Serves as a structural mimic for hydroxyl, thiol, and amine groups.[4][5] | Maintains or enhances binding affinity while replacing metabolically labile groups. |
| H-Bonding | The C-H bond is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor.[5][7] | Can form crucial interactions with target proteins, mimicking the H-bond donor capability of -OH or -NH groups. |
| Metabolic Stability | The Carbon-Fluorine bond is exceptionally strong and resistant to oxidative metabolism.[6] | Blocks common metabolic pathways (e.g., O-demethylation if replacing a methoxy group), increasing the drug's half-life and reducing patient dose.[1] |
| Lipophilicity (LogP) | Increases the lipophilicity of a molecule, though typically less than a trifluoromethyl (–CF₃) group.[8] | Can improve membrane permeability and bioavailability, facilitating access to intracellular or CNS targets.[9] |
| pKa Modulation | The strong electron-withdrawing effect can lower the pKa of nearby basic functional groups.[10] | Allows for fine-tuning of a compound's ionization state at physiological pH, impacting solubility, permeability, and target engagement. |
Core Synthetic Methodologies and Protocols
This compound is amenable to several high-yield, robust chemical transformations that are central to pharmaceutical synthesis. The significant difference in reactivity between the C-Cl and C-F bonds allows for selective functionalization.[11]
A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
This reaction is paramount for constructing biaryl scaffolds, a privileged motif in medicinal chemistry.[12] The C-Cl bond, being stronger than C-Br or C-I, requires highly active palladium catalysts, typically employing bulky, electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[12] Systems based on palladium(II) acetate or Pd₂(dba)₃ combined with ligands like SPhos, XPhos, or RuPhos provide the necessary electronic and steric properties for efficient catalytic turnover.
-
Base: A strong base such as K₃PO₄ or Cs₂CO₃ is typically required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as water can aid in dissolving the base and promoting the reaction.[13]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and water (10:1 v/v)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the flask and purge with the inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (5 mL of 10:1 dioxane/water) via syringe.[13]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
B. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for synthesizing aryl amines, another class of compounds with broad pharmaceutical applications.[14][15] Similar to the Suzuki coupling, the amination of aryl chlorides is challenging and requires a carefully selected palladium catalyst system.[14][16]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is essential for achieving high yields.[16][17]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine without competing as a nucleophile.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl chloride is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Nucleophilic Aromatic Substitution (SₙAr)
While less common than palladium-catalyzed couplings for this substrate, SₙAr offers a complementary synthetic route.[18] The reaction requires an aromatic ring activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[19][20] In this compound, the –CF₂H group and the ortho-fluoro atom act as EWGs, activating the C-Cl bond toward attack by strong nucleophiles.
Causality Behind Experimental Choices:
-
Reactivity Order: In SₙAr, the reactivity of halogens as leaving groups is F > Cl > Br > I, the opposite of the trend in oxidative addition.[19][21] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the breaking of the C-X bond.[21]
-
Conditions: The reaction typically requires a strong nucleophile (e.g., an alkoxide, thiolate, or amide), a polar aprotic solvent (e.g., DMSO, DMF) to stabilize the charged intermediate (Meisenheimer complex), and elevated temperatures.[18]
General Protocol: Nucleophilic Aromatic Substitution
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.5 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask.
-
Add the nucleophile (1.5 mmol) to the solution.
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Synthetic Workflow and Application
The versatility of this compound allows for its use in multi-step syntheses to rapidly build molecular complexity. A typical workflow involves leveraging the selective reactivity of the C-Cl bond in cross-coupling reactions, leaving the fluoro and difluoromethyl groups to modulate the final properties of the target molecule.
}
General Synthetic Pathways for this compound.
References
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Acme Bioscience. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
- National Institutes of Health (NIH). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- National Institutes of Health (NIH). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- Alfa Chemistry. Difluoromethyl.
- Chemistry – A European Journal. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Wikipedia. Nucleophilic aromatic substitution.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- International Journal of Pharmaceutical Sciences Review and Research. (2010). Significance of Fluorine in Medicinal Chemistry: A Review.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Tokyo Chemical Industry UK Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- ResearchGate. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- ResearchGate. (2022). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
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Reaction of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene with amines
An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Fluorinated Anilines
The strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The difluoromethyl group (-CHF2), in particular, offers a unique combination of properties. It is less lipophilic than the trifluoromethyl group, can serve as a hydrogen bond donor, and acts as a bioisostere for hydroxyl, thiol, or methyl groups, often leading to enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles.[2] this compound is a valuable building block that provides access to a diverse range of N-aryl compounds. Its reaction with amines is a critical transformation for synthesizing intermediates used in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.[3][4] This guide provides a detailed exploration of this reaction, focusing on its mechanistic underpinnings, regiochemical outcomes, and practical laboratory protocols.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich benzene rings, SNAr is facilitated by electron-withdrawing groups (EWGs) that render the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile.[7][8]
The SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Addition: The amine (nucleophile) attacks the carbon atom bearing a leaving group (halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The presence of strong electron-withdrawing groups is crucial as they stabilize the anionic Meisenheimer complex through resonance, thereby lowering the activation energy of this rate-determining step.[7]
Caption: General workflow of the two-step S-N-Ar mechanism.
Regioselectivity: The Decisive Role of Activating Groups
In this compound, the amine nucleophile can theoretically displace either the chlorine at the C1 position or the fluorine at the C2 position. The regiochemical outcome is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate.
-
Activation for Chlorine Displacement: The chlorine atom at C1 is positioned ortho to a fluorine atom and para to the difluoromethyl group. Both of these groups are strongly electron-withdrawing and can effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C1. The negative charge can be delocalized onto the electronegative fluorine atom and the difluoromethyl group via resonance and inductive effects.
-
Activation for Fluorine Displacement: The fluorine atom at C2 is ortho to the chlorine atom but meta to the difluoromethyl group. While the ortho chlorine provides some activation, an EWG in the meta position does not participate in resonance stabilization of the negative charge.[7]
Consequently, nucleophilic attack occurs preferentially at the C1 position , leading to the displacement of the chloride ion. The synergistic activation from both the ortho-fluoro and para-difluoromethyl substituents provides a more stabilized transition state compared to attack at the C2 position. This high degree of regioselectivity is a key advantage in synthetic applications.[9][10]
Caption: Preferential reaction pathway leads to chloride displacement.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with both aliphatic and aromatic amines. Reaction conditions should be optimized for each specific substrate.
Protocol 1: Reaction with an Aliphatic Amine (e.g., Morpholine)
This protocol details a typical procedure using a cyclic secondary amine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the amine's reactivity.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(4-(difluoromethyl)-2-fluorophenyl)morpholine.
Protocol 2: Reaction with an Aromatic Amine (e.g., Aniline)
Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions or a different base/solvent system.
Materials:
-
This compound
-
Aniline (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Combine this compound (1.0 eq), aniline (1.5 eq), and anhydrous NMP in a reaction vessel suitable for heating.
-
Add DIPEA (2.5 eq) to the mixture.
-
Heat the reaction to 120-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by LC-MS. Due to the lower reactivity of aniline, this reaction may require 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and water.
-
Wash the organic phase sequentially with 1 M HCl (to remove excess aniline and DIPEA), water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the desired N-(4-(difluoromethyl)-2-fluorophenyl)aniline.
Data Presentation: Expected Outcomes & Characterization
Successful synthesis of the target compounds should be confirmed by standard analytical techniques. The table below provides representative data for the product of the reaction with morpholine.
| Parameter | Expected Data for 4-(4-(difluoromethyl)-2-fluorophenyl)morpholine |
| Molecular Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 235.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 3H, Ar-H), 6.65 (t, J = 54.5 Hz, 1H, -CH F₂), 3.85 (t, J = 4.8 Hz, 4H, -O-CH ₂-), 3.10 (t, J = 4.8 Hz, 4H, -N-CH ₂-) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -115.0 (d, J = 54.5 Hz, 2F, -CHF ₂), -125.0 (s, 1F, Ar-F ) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0 (d, J = 245 Hz), 140.0 (d, J = 8 Hz), 125.0 (dd, J = 22, 6 Hz), 122.0 (d, J = 3 Hz), 118.0 (d, J = 25 Hz), 115.0 (t, J = 238 Hz), 67.0, 52.0 |
| Mass Spec (ESI+) | m/z 236.09 [M+H]⁺ |
Note: Spectroscopic data are predictive and may vary slightly. Experimental verification is required.[11][12]
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (e.g., NMP or DMA), or employing a stronger, non-nucleophilic base like sodium hydride (NaH) for deprotonation of less reactive amines (use with caution).
-
Side Reactions: At very high temperatures, decomposition or side reactions may occur. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
-
Purification Challenges: If the product is difficult to separate from the starting amine, an acidic wash (for basic amines) during workup is crucial. Ensure the product itself is stable to these conditions.
-
Moisture Sensitivity: Anhydrous conditions are recommended as water can compete as a nucleophile, although this is usually a minor pathway.
Conclusion
The reaction of this compound with amines is a robust and highly regioselective method for synthesizing valuable N-aryl building blocks. A thorough understanding of the underlying SNAr mechanism and the factors governing its regioselectivity allows researchers to effectively design synthetic routes to complex molecules for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and optimization in the laboratory.
References
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-
Hayashi, H., et al. (2021). Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications. Chemistry – A European Journal, 27(39), 9965-9966. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved January 19, 2026, from [Link]
-
PubMed. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved January 19, 2026, from [Link]
- ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
-
OpenStax. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine... Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved January 19, 2026, from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Fluoroaniline. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols for the Suzuki-Miyaura Coupling of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Introduction: Navigating the Challenges of a Deactivated Aryl Chloride
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds under mild conditions with remarkable functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on a particularly challenging yet valuable substrate: 1-chloro-4-(difluoromethyl)-2-fluorobenzene . The difluoromethyl (CHF₂) group is a bioisostere of hydroxyl and thiol groups and is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and cell permeability.[6] However, the electronic properties of this substrate present distinct hurdles for the synthetic chemist. The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, and the presence of two electron-withdrawing fluorine atoms on the aromatic ring further deactivates the substrate towards the critical oxidative addition step in the catalytic cycle.[7][8][9]
Overcoming these challenges requires a carefully optimized protocol. This document provides a detailed exploration of the mechanistic principles, key experimental parameters, and step-by-step protocols designed to empower researchers to successfully employ this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Deep Dive: The "Why" Behind the Protocol
The efficacy of a Suzuki-Miyaura coupling, especially with a deactivated aryl chloride, hinges on optimizing each step of the catalytic cycle. A fundamental understanding of this process is crucial for rational troubleshooting and protocol adaptation.
The generally accepted mechanism involves three key stages centered around a palladium catalyst.[1][2][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-chlorine bond of the aryl chloride. This is typically the rate-limiting step for chloroarenes.[1][7] The success of this step is critically dependent on the ligand bound to the palladium center. Bulky, electron-rich phosphine ligands are essential as they increase the electron density on the palladium, which facilitates the cleavage of the strong C-Cl bond.[8][10][11]
-
Transmetalation: Following oxidative addition, a transmetalation event occurs where the organic group from the activated boronic acid (or boronate ester) is transferred to the palladium(II) center, displacing the chloride.[3] This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[3][12]
-
Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][2]
Workflow of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Experimental Protocols
Two robust protocols are presented below. The first utilizes an in situ generated catalyst from a palladium(II) source, offering flexibility in ligand choice. The second employs a modern, air-stable palladium precatalyst, which simplifies the experimental setup and often provides greater reproducibility.[13][14]
Protocol 1: In Situ Catalyst Generation with Pd(OAc)₂ and SPhos
This protocol is a workhorse method for challenging aryl chlorides, leveraging a highly active catalyst system generated in the reaction flask.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Degassed Water
-
Reaction Vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 5:1 to 10:1 dioxane:water. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Air-Stable Palladium Precatalyst (XPhos Pd G3)
This protocol offers enhanced convenience and reproducibility by using a well-defined, air-stable precatalyst that rapidly generates the active Pd(0) species under the reaction conditions.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.3 equiv)
-
XPhos Pd G3 ([ (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)- (2'-amino-1,1'-biphenyl)]- palladium(II) methanesulfonate) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
tert-Butanol (t-BuOH)
-
Degassed Water
-
Reaction Vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Vessel Preparation: In a reaction vessel open to the air, combine this compound, the arylboronic acid pinacol ester, XPhos Pd G3, and potassium carbonate.
-
Solvent Addition: Add t-BuOH and degassed water (e.g., 4:1 ratio).
-
Inerting (Optional but Recommended): While the precatalyst is air-stable, sparging the reaction mixture with an inert gas for 10-15 minutes before heating is good practice to minimize potential side reactions.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 80-90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with precatalysts are often faster, typically complete within 2-12 hours.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
Data Summary: Comparative Overview of Protocols
The following table summarizes the key parameters for the described protocols, providing a quick reference for experimental design.
| Parameter | Protocol 1 (In Situ Generation) | Protocol 2 (Precatalyst) | Rationale & Justification |
| Palladium Source | Pd(OAc)₂ | XPhos Pd G3 | Precatalysts offer air-stability and generate the active Pd(0) species more reliably.[13][15] |
| Ligand | SPhos | XPhos (integral to precatalyst) | Bulky, electron-rich biaryl phosphines are crucial for activating C-Cl bonds.[11][17] |
| Pd Loading | 1-2 mol% | 1-2 mol% | Lower loadings may be possible with optimization, but 1-2% is a robust starting point. |
| Base | K₃PO₄ (strong) | K₂CO₃ (moderate) | The choice of base can influence reaction rate and functional group tolerance.[12] |
| Solvent | 1,4-Dioxane / H₂O | t-BuOH / H₂O | Solvent choice affects solubility and reaction temperature. |
| Temperature | 100-110 °C | 80-90 °C | Highly active precatalysts often allow for milder reaction temperatures.[16] |
| Setup | Requires inert atmosphere | Air-stable setup possible | The primary advantage of precatalysts is ease of handling. |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues and provides logical solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (improper generation or decomposition).2. Insufficiently inert atmosphere (O₂ present).3. Poor choice of base or solvent. | 1. Switch to an air-stable precatalyst (Protocol 2).2. Ensure all solvents are properly degassed and the reaction is maintained under positive inert gas pressure.3. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, 2-MeTHF). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can oxidize the Pd(0) catalyst.2. Use of a Pd(II) source without a ligand that facilitates reduction to Pd(0). | 1. Rigorously degas all reagents and solvents.2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a reliable precatalyst. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (strong base, high temperature).2. Presence of excess water. | 1. Use a milder base (K₂CO₃ or KF).2. Use the corresponding boronic acid pinacol ester, which is more stable.[18]3. Use a more active catalyst system that allows for lower temperatures and shorter reaction times.[16][19] |
| Dehalogenation of Aryl Chloride | 1. Presence of a hydride source in the reaction mixture.2. Certain ligands or bases can promote this side reaction. | 1. Ensure solvents are anhydrous if the protocol calls for it.2. Screen alternative ligands or bases. |
Experimental Workflow Visualization
Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.
References
-
Morressier. (2018). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. [Link]
-
University of Arizona. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. UA Campus Repository. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Iwasawa, T., Komano, T., Tajima, A., & Tokunaga, M. (2006). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 8(13), 2779–2782. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 16(6), 1156-1184. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Shaughnessy, K. H., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11, 28435-28442. [Link]
-
Reddy, K. S., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(16), 6193-6197. [Link]
-
Bedford, R. B., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 3, 539-546. [Link]
-
Bedford, R. B., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. ORCA - Cardiff University. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042-1053. [Link]
-
ResearchGate. (2006). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2006). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
Royal Society of Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
National Institutes of Health. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
Dreher, S. D., et al. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9841-9848. [Link]
-
Semantic Scholar. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626-3631. [Link]
-
ResearchGate. (2020). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]
-
PubMed. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. [Link]
-
MDPI. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
ResearchGate. (2021). Introduction of Difluoromethyl Through Radical Pathways. [Link]
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The Strategic Role of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Building Blocks in Agrochemicals
The strategic incorporation of fluorine atoms into active agrochemical ingredients has become a cornerstone of modern crop protection science. Fluorinated motifs, particularly the difluoromethyl (-CF₂H) group, can significantly enhance the efficacy, metabolic stability, and target-binding affinity of fungicides, herbicides, and insecticides. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene stands out as a pivotal starting material, offering a unique combination of reactive sites and the crucial difluoromethyl moiety. This technical guide provides an in-depth exploration of its application in the synthesis of next-generation agrochemicals, with a focus on the widely used succinate dehydrogenase inhibitor (SDHI) fungicides, Bixafen and Fluxapyroxad. We will delve into the synthetic strategies, detailed experimental protocols, and the chemical rationale that underpins its use.
Core Application: A Gateway to Potent SDHI Fungicides
This compound is a key precursor for the synthesis of complex biphenyl amine intermediates. These intermediates are then coupled with a pyrazole carboxylic acid derivative to form the final active ingredient. The presence of the difluoromethyl group is critical for the biological activity of these fungicides, which function by inhibiting the fungal respiratory chain at complex II.
Synthesis of Bixafen: A Step-by-Step Approach
Bixafen, chemically known as N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a broad-spectrum fungicide used to control a range of diseases in cereals and other crops.[1][2] The synthesis of Bixafen hinges on the successful construction of the 3',4'-dichloro-5-fluorobiphenyl-2-amine intermediate, for which this compound serves as a foundational building block.
Workflow for Bixafen Synthesis:
Caption: Synthetic workflow for Bixafen.
Protocol 1: Synthesis of 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
This protocol outlines the synthesis of the key biphenyl amine intermediate for Bixafen, starting from a derivative of this compound. The initial Suzuki-Miyaura coupling is a critical carbon-carbon bond-forming reaction.[3]
Step 1: Suzuki-Miyaura Coupling to form 2-(3,4-Dichlorophenyl)-4-fluoro-1-(difluoromethyl)benzene
-
Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds due to its mild reaction conditions and tolerance of various functional groups.[3] The choice of a palladium catalyst and a suitable ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.
-
Materials:
-
This compound
-
(3,4-Dichlorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
-
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add potassium phosphate (3.0 eq) as the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3,4-Dichlorophenyl)-4-fluoro-1-(difluoromethyl)benzene.
-
Step 2: Nitration and Reduction to form 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
-
Rationale: The introduction of an amino group is typically achieved through nitration followed by reduction. The directing effects of the existing substituents on the benzene ring will guide the position of the nitro group. Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.
-
Procedure:
-
Nitration: Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature. After the addition, allow the reaction to stir for a few hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Reduction: Dissolve the nitrated intermediate in a solvent such as ethanol or ethyl acetate. Add a reducing agent, such as iron powder in the presence of ammonium chloride and water, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst or iron salts. Concentrate the filtrate and purify the resulting 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine by recrystallization or column chromatography.
-
Step 3: Amidation to form Bixafen
-
Rationale: The final step is the formation of an amide bond between the synthesized biphenyl amine and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This is a standard acylation reaction.
-
Materials:
-
3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine or another suitable base
-
Dichloromethane or another suitable aprotic solvent
-
-
Procedure:
-
Dissolve 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude Bixafen by recrystallization.
-
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | This compound, (3,4-dichlorophenyl)boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/Water | 70-85% | >95% |
| 2 | 2-(3,4-Dichlorophenyl)-4-fluoro-1-(difluoromethyl)benzene | HNO₃/H₂SO₄, Fe/NH₄Cl | Ethanol/Water | 80-90% | >97% |
| 3 | 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Triethylamine | Dichloromethane | >90% | >98% |
Table 1: Summary of Reaction Parameters for Bixafen Synthesis.
Synthesis of Fluxapyroxad: A Parallel Pathway
Fluxapyroxad, or N-(3',4',5'-trifluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is another prominent SDHI fungicide.[5] Its synthesis also relies on a key biphenyl amine intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which can be derived from fluorinated benzene precursors.
Workflow for Fluxapyroxad Synthesis:
Caption: Synthetic workflow for Fluxapyroxad.
Protocol 2: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
-
Rationale: A highly efficient method for the synthesis of this key intermediate involves a Suzuki-Miyaura coupling. A practical approach has been reported with a high overall yield.[6]
-
Materials:
-
2-Bromo-1-nitro-3,4,5-trifluorobenzene
-
(2-Aminophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
-
Procedure:
-
Combine 2-bromo-1-nitro-3,4,5-trifluorobenzene (1.0 eq), (2-aminophenyl)boronic acid (1.2 eq), palladium catalyst (0.03 eq), and sodium carbonate (2.0 eq) in a reaction vessel.
-
Add a mixture of dioxane and water.
-
Heat the mixture under an inert atmosphere to reflux for 8-12 hours.
-
After cooling, extract the product with an organic solvent, wash with water, and dry.
-
The nitro group of the resulting biphenyl intermediate is then reduced to an amine using standard procedures as described in Protocol 1, Step 2.
-
The final product, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, is purified by recrystallization.
-
Protocol 3: Amidation to form Fluxapyroxad
The final amidation step to produce Fluxapyroxad is analogous to that of Bixafen, reacting the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | 2-Bromo-1-nitro-3,4,5-trifluorobenzene, (2-aminophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/Water | 70-80% | >96% |
| 2 | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Triethylamine | Dichloromethane | >90% | >98% |
Table 2: Summary of Reaction Parameters for Fluxapyroxad Synthesis.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. The protocols and workflows detailed herein demonstrate the strategic importance of this compound in constructing the complex molecular architectures of highly effective SDHI fungicides. The ability to efficiently introduce the vital difluoromethylphenyl moiety via robust and scalable reactions like the Suzuki-Miyaura coupling underscores its value to researchers, scientists, and professionals in the field of drug and agrochemical development. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the role of such fluorinated intermediates will undoubtedly expand.
References
- Benchchem. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8. Retrieved from a relevant chemical supplier website.
-
AERU, University of Hertfordshire. (n.d.). Bixafen. Retrieved from [Link]
- Benchchem. (n.d.). 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9. Retrieved from a relevant chemical supplier website.
- Li, Z. H., Zhang, X., Qin, J., & Jin, G. (2019). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. Organic Process Research & Development, 23(9), 2029-2035.
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- Aromsyn Co., Ltd. (n.d.). N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.). A kind of synthetic method of bixafen.
-
PubChem. (n.d.). Bixafen. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of bixafen. (CN116178264A).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.). Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. (CN111072492A).
- Kingrun Chemical. (n.d.). 3',4'-dichloro-5-fluorobiphenyl-2-amine. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.).
- Biosynth. (n.d.). 3',4'-Dichloro-5-fluorobiphenyl-2-amine | 877179-04-9 | FD100377. Retrieved from a relevant chemical supplier website.
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthetic Utilization of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Introduction: A Privileged Scaffold in Modern Drug Discovery
1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern offers a confluence of desirable properties and reactive handles for complex molecule synthesis. The strategic incorporation of fluorine-containing motifs is a well-established strategy in drug design, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinities.[1]
The difluoromethyl (CF₂H) group, in particular, is of paramount importance. It can serve as a lipophilic hydrogen bond donor and is often considered a bioisostere for hydroxyl, thiol, or amine functionalities, enabling chemists to fine-tune the physicochemical properties of lead compounds.[2] The presence of both a chloro and a fluoro substituent on the phenyl ring provides orthogonal reactivity. The C-Cl bond is a versatile handle for transition metal-catalyzed cross-coupling reactions, while its position para to the strongly electron-withdrawing CF₂H group activates it for nucleophilic aromatic substitution (SNAr). These characteristics make this compound a valuable precursor for creating diverse molecular architectures.
This document provides detailed application notes and experimental protocols for two key transformations utilizing this reactant: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle and Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3] However, the C-Cl bond of aryl chlorides is notoriously less reactive than corresponding C-Br or C-I bonds, making its activation a critical challenge. The success of coupling reactions with this compound hinges on the use of highly active palladium catalytic systems.
Causality of Component Selection:
-
Catalyst System: The rate-limiting step for aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) center. To overcome the high activation energy, electron-rich and sterically hindered phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are employed.[3] These ligands stabilize the electron-rich Pd(0) center, promoting the oxidative addition step.
-
Base: A base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3]
-
Solvent: Aprotic polar solvents, often in the presence of water (e.g., 1,4-dioxane/H₂O), are typically used to dissolve the various components of the reaction mixture and facilitate the catalytic cycle.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling of aryl chlorides.
Detailed Protocol: Synthesis of 4-(Difluoromethyl)-2-fluoro-1,1'-biphenyl
This protocol describes the reaction of this compound with phenylboronic acid. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly degassed by bubbling with argon or via freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The elevated temperature is necessary to facilitate the oxidative addition of the robust C-Cl bond.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl chloride is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.
Representative Data for Aryl Chloride Suzuki Couplings
The following table, adapted from methodologies for similar substrates, serves as a guide for expected outcomes.[3]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr (1) | K₂CO₃ | t-AmylOH | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 70-80 |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Principle and Rationale
Nucleophilic aromatic substitution is a fundamental reaction for forming bonds between an aromatic carbon and a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism.[4][5]
For SNAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the difluoromethyl group is a potent EWG. Its position para to the chlorine atom strongly activates the C-Cl bond for nucleophilic attack, making it the preferred site for substitution over the C-F bond.
Causality of Component Selection:
-
Nucleophile: Strong nucleophiles are required (e.g., secondary amines, alkoxides, thiolates).
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the nucleophile but poorly solvate the anion, increasing its nucleophilicity. They also help stabilize the charged Meisenheimer intermediate.
-
Temperature: The reaction often requires heating to overcome the energy barrier associated with the loss of aromaticity in the intermediate stage.
Mechanism: SNAr via Meisenheimer Complex
Caption: Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Synthesis of 4-(4-(Difluoromethyl)-2-fluorophenyl)morpholine
This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.0-3.0 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (1.5-2.0 equiv, optional but recommended)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), morpholine (2.5 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a sufficient volume of DMSO to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the mixture to 80-120 °C. The excess morpholine can act as both the nucleophile and the base to neutralize the HCl byproduct, though an inorganic base like K₂CO₃ is often added to ensure the reaction goes to completion.
-
Monitoring: Follow the disappearance of the starting material using TLC or GC-MS (typical reaction time is 4-16 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water. This will precipitate the product and dissolve the DMSO and excess reagents.
-
Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography if necessary.
Scope of Nucleophiles for SNAr
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |
| N-Nucleophiles | Morpholine, Piperidine | DMSO or DMF, 80-120 °C | Aryl Amine |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methanol or THF, 60-80 °C | Aryl Ether |
| O-Nucleophiles | Phenol + K₂CO₃ | DMF, 100-140 °C | Diaryl Ether |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF or NMP, 25-100 °C | Aryl Sulfide |
Section 3: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions based on analogous compounds like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene should be followed.[6][7]
-
General Hazards: Assumed to be a flammable liquid and vapor. Causes skin and serious eye irritation. May be harmful if inhaled.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Disclaimer: This guide is intended for use by trained chemistry professionals. All procedures should be carried out with appropriate safety measures and after consulting the relevant SDS.
Section 4: References
-
PubMed Central (PMC). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[Link]
-
Nature. Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.[Link]
-
ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.[Link]
-
ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.[Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions.[Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions.[Link]
-
PubMed Central (PMC). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[Link]
-
Organic Letters. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents.[Link]
-
Consensus. A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene.[Link]
-
Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective.[Link]
-
SciSpace. A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene.[Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry.[Link]
-
Google Patents. Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).[Link]
-
PubChem. Benzene, 1-chloro-4-fluoro-.[Link]
-
PubMed Central (PMC). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.[Link]
-
PubChem. 1-Chloro-2-fluorobenzene.[Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Catalytic Activation of the C-Cl Bond in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Introduction: Unlocking a Key Fluorinated Building Block
1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of fluorine and a difluoromethyl group offers a unique combination of lipophilicity, metabolic stability, and conformational control to target molecules. However, the inert nature of the carbon-chlorine (C-Cl) bond presents a significant synthetic challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective catalytic activation of the C-Cl bond in this substrate, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of catalyst selection and provide field-proven protocols for common transformations.
Catalytic Systems and Mechanistic Considerations: The "Why" Behind the "How"
The activation of the relatively strong C(sp²)-Cl bond is the cornerstone of any successful cross-coupling reaction with this compound.[1][2] This process almost universally relies on the oxidative addition of the aryl chloride to a low-valent transition metal catalyst, typically Palladium(0).[3][4][5] This step is often rate-limiting, and its efficiency dictates the overall success of the reaction.
The Central Role of the Palladium Catalyst and Ligands
Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for the coupling of unactivated aryl chlorides.[6] The key to success lies in the use of specialized ligands that modify the electronic and steric properties of the palladium center.
-
Electron-Rich Ligands: To facilitate the oxidative addition of the electron-deficient aryl chloride, the palladium center must be sufficiently electron-rich and nucleophilic.[6] Bulky, electron-donating phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are highly effective in this regard.[6][7] Their σ-donating character increases the electron density on the palladium, lowering the activation energy for the C-Cl bond cleavage.[6]
-
Steric Hindrance: The steric bulk of these ligands also plays a crucial role. It promotes the formation of the catalytically active, coordinatively unsaturated monoligated palladium species (PdL) in solution, which is believed to be the active species in the oxidative addition step.[3][6] Furthermore, steric hindrance can facilitate the final reductive elimination step, releasing the desired product and regenerating the Pd(0) catalyst.[6]
The Catalytic Cycle: A Step-by-Step Look
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, involves a three-step catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling of aryl chlorides.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.[3][5][8] This is typically the rate-determining step.
-
Transmetalation (e.g., Suzuki Coupling): In a Suzuki coupling, an organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the chloride. This step is facilitated by a base.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Experimental Protocols
The following protocols provide a general framework for the catalytic activation of the C-Cl bond in this compound for two common and highly useful transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Optimization may be necessary for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the formation of a C(sp²)-C(sp²) bond by coupling this compound with an arylboronic acid.
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- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: The Role of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene in Advanced Materials Science
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide delves into the prospective applications and synthetic protocols for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene, a specialized aromatic building block poised for significant contributions to materials science. While direct literature on this specific molecule is emerging, its unique trifunctional substitution pattern—a reactive chlorine atom, an activating fluorine atom, and a property-modifying difluoromethyl group—suggests its utility in the synthesis of high-performance polymers and organic electronic materials. This document provides a comprehensive overview of its anticipated chemical behavior and detailed, field-proven protocols for its application in polymerization reactions, drawing from established methodologies for structurally analogous fluorinated aromatic monomers.
Introduction: A Multifunctional Building Block for Advanced Materials
The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern materials science, imparting desirable properties such as enhanced thermal stability, chemical inertness, and unique electronic characteristics.[1] this compound is a prime candidate for the development of next-generation materials. Its structure is notable for three key features:
-
Chlorine and Fluorine Substituents: The presence of two different halogen atoms on the aromatic ring offers differential reactivity, enabling selective functionalization and polymerization through various cross-coupling reactions. The fluorine atom, in particular, can influence the electronic properties of the resulting material.[2]
-
Difluoromethyl Group (-CF2H): This group is a bioisostere for hydroxyl and thiol groups and is known to enhance lipophilicity and metabolic stability in pharmaceutical contexts.[3][4] In materials science, it contributes to a lower dielectric constant, improved thermal stability, and can act as a weak hydrogen bond donor, influencing intermolecular interactions and solid-state packing.[3][5]
-
Aromatic Core: The benzene ring provides a rigid and planar backbone, which is fundamental for creating conjugated systems in organic electronics or providing mechanical strength in high-performance polymers.
These attributes position this compound as a versatile monomer for a range of advanced polymer architectures.
Predicted Physicochemical Properties and Their Implications
While experimental data for this specific compound is not widely available, we can infer its properties based on its constituent functional groups.
| Property | Predicted Characteristic | Implication in Materials Science |
| Thermal Stability | High | The strong C-F bonds contribute to excellent thermal resistance, making polymers derived from this monomer suitable for high-temperature applications.[1] |
| Chemical Resistance | Excellent | Fluorinated polymers are known for their inertness to a wide range of chemicals, enhancing the durability of materials.[6] |
| Solubility | Moderate to Good in Organic Solvents | The difluoromethyl group and the overall fluorination can improve solubility compared to non-fluorinated analogues, aiding in polymer processing.[5] |
| Electronic Properties | Lowered HOMO/LUMO Energy Levels | Fluorine's high electronegativity lowers the energy levels of the molecular orbitals, which can improve electron injection and transport in organic electronic devices and enhance oxidative stability.[7] |
| Dielectric Constant | Low | The presence of fluorine atoms generally leads to materials with low dielectric constants, which is advantageous for applications in microelectronics and high-frequency communication.[5] |
| Reactivity | Orthogonal Reactivity of -Cl and -F | The different reactivities of the C-Cl and C-F bonds can be exploited for selective, stepwise polymerization or functionalization. |
Potential Applications in Materials Science
The unique combination of properties makes this compound a promising candidate for several cutting-edge applications.
High-Performance Fluorinated Polymers
This monomer can be used to synthesize a variety of fluorinated polymers with exceptional thermal and chemical stability. For instance, it can be a key component in:
-
Poly(aryl ether)s: Through nucleophilic aromatic substitution reactions, it can be polymerized with bisphenols to create polymers with high glass transition temperatures and excellent mechanical properties.
-
Polyarylenes: Via cross-coupling reactions, it can be used to create fully aromatic polymers with high rigidity and strength.
Organic Electronics
The electronic properties imparted by the fluorine and difluoromethyl groups make this compound particularly interesting for organic electronics.[2][8]
-
Organic Light-Emitting Diodes (OLEDs): As a building block for host materials or electron-transporting materials, it can contribute to improved device efficiency and lifetime.[2]
-
Organic Photovoltaics (OPVs): Its incorporation into donor or acceptor polymers can help tune the energy levels for efficient charge separation and transport.[8]
-
Organic Field-Effect Transistors (OFETs): The potential for ordered molecular packing due to C-H···F interactions could lead to high charge carrier mobility.[7]
Experimental Protocols for Polymerization
The following protocols are generalized procedures for common cross-coupling polymerization reactions that are applicable to this compound, based on established methods for similar fluorinated aryl halides.
Suzuki-Miyaura Cross-Coupling Polymerization
This method is highly versatile for creating C-C bonds and is widely used for synthesizing conjugated polymers.[9][10][11]
Caption: Suzuki-Miyaura polymerization workflow.
Protocol:
-
Monomer Preparation: If starting with this compound, it can be used directly as the halide monomer. The comonomer should be an aryl-diboronic acid or ester. Alternatively, this compound can be converted to its corresponding boronic acid or ester derivative to be reacted with a dihalide comonomer.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), add the dihalide monomer (1.0 eq), the diboronic acid/ester comonomer (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (1-3 mol%), and a base, typically aqueous K2CO3 or Cs2CO3 (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Polymerization: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring for 24-72 hours. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration.
-
Purification: The crude polymer is often purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues. The final polymer is isolated from the last solvent fraction.
Stille Cross-Coupling Polymerization
The Stille reaction is another powerful tool for C-C bond formation and is known for its tolerance to a wide range of functional groups.[1][3][5][8]
Caption: Stille cross-coupling polymerization workflow.
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dihalide monomer (1.0 eq) and the bistannylated comonomer (1.0 eq) in an anhydrous, degassed solvent such as toluene or DMF.
-
Catalyst Addition: Add a palladium catalyst, for example, Pd2(dba)3 (1-2 mol%), and a phosphine ligand like P(o-tol)3 or AsPh3 (4-8 mol%).
-
Polymerization: Heat the mixture to 80-120 °C and stir for 24-72 hours. The progress can be monitored by GPC.
-
Work-up and Purification: After cooling, precipitate the polymer in methanol. Collect the solid by filtration.
-
Purification: Purify the polymer by Soxhlet extraction as described for the Suzuki polymerization. It is crucial to remove toxic organotin residues, which can be achieved by washing the polymer solution with aqueous KF.
Buchwald-Hartwig Amination Polymerization
This reaction is ideal for synthesizing polymers containing nitrogen atoms in the main chain, such as poly(arylamine)s, which are often used as hole-transporting materials in organic electronics.[12][13][14][15]
Caption: Buchwald-Hartwig amination polymerization workflow.
Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the dihalide monomer (1.0 eq), the aromatic diamine comonomer (1.0 eq), a strong base such as sodium tert-butoxide (NaOtBu) (2.2 eq), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or another suitable aprotic solvent.
-
Polymerization: Heat the reaction mixture to 80-110 °C for 12-48 hours.
-
Work-up and Purification: Cool the reaction, dilute with toluene, and filter through a pad of Celite to remove inorganic salts. Precipitate the polymer in methanol, filter, and dry.
-
Purification: Further purification can be achieved by reprecipitation from a good solvent (e.g., THF or chloroform) into a non-solvent (e.g., methanol or hexane).
Conclusion
This compound represents a highly promising, yet underexplored, building block for materials science. Its unique combination of reactive sites and a property-modifying difluoromethyl group opens up avenues for the creation of novel high-performance polymers and organic electronic materials. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile monomer. As research in this area progresses, we anticipate the emergence of new materials with tailored properties and enhanced performance characteristics, driven by the unique attributes of this fluorinated aromatic compound.
References
-
Chang, Y., et al. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 15(55), 47630-47636. [Link]
-
Boron Molecular. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatic Compounds in Material Science. [Link]
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Li, M., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. National Institutes of Health, 16(2), 535. [Link]
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Hongda Chemical Industry. (n.d.). Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China. [Link]
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ResearchGate. (2025). Synthesis and Application Properties of Fluorinated Aromatic Copolymers. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
- Améduri, B., et al. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.
-
Pinho, L., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Institutes of Health, 10(11), 1339. [Link]
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ResearchGate. (n.d.). Chemical monomers of fluoropolymers synthesized by polymerization. [Link]
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The Royal Society of Chemistry. (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. [Link]
- Ameduri, B., & Sawada, H. (Eds.). (2016).
-
ResearchGate. (n.d.). The summary of fluoropolymers with their general properties. [Link]
-
Wang, F., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health, 27(24), 8871. [Link]
-
Plastics Engineering. (2024). Fluoropolymers Explained: Basics and Applications. [Link]
-
Wikipedia. (n.d.). Fluoropolymer. [Link]
- Jouffroy, M., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9918–9923.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]
- Kashani, S. K., et al. (n.d.).
-
Harish Chopra. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
- Abbott, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
-
Isono, T., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, 11(42), 6857-6867. [Link]
-
Isono, T., et al. (2018). Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. Polymer Chemistry, 9(1), 59-69. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve success in your synthetic endeavors.
Initial Assessment & Safety First
Before initiating any reaction, a thorough understanding of the reagent's properties and safety requirements is paramount.
Question: What are the primary handling and safety precautions for this compound?
Answer: this compound is a chemical that requires careful handling in a controlled laboratory environment.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these may lead to vigorous or exothermic reactions.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The unique electronic properties of this compound—an electron-deficient aromatic ring bearing a relatively inert C-Cl bond—present specific challenges and opportunities in cross-coupling chemistry.
2.1 Buchwald-Hartwig Amination
This C-N cross-coupling is a cornerstone of modern medicinal chemistry. However, the reduced reactivity of the aryl chloride requires carefully optimized conditions.
Question: I am seeing low to no yield in my Buchwald-Hartwig amination. What are the most likely causes and how can I fix it?
Answer: This is a common issue, often related to catalyst activity, reagent quality, or reaction setup. Let's break down the potential culprits.
Causality Chain for Low Yield:
Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.
Detailed Solutions:
-
Catalyst System is Key: The C-Cl bond requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Expertise: You must use a modern catalyst system designed for aryl chlorides. We recommend using a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos).[4] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. G3 or G4 precatalysts which contain the ligand already incorporated are often more reliable.[4]
-
Trustworthiness: A control experiment is vital. Run the reaction without the ligand. If you see trace product, it confirms the ligand's essential role. No reaction at all points to a more fundamental issue.
-
-
Base Selection is Crucial: The choice of base is highly dependent on the amine's pKa and the reaction's sensitivity.
-
Expertise: For aryl chlorides, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are excellent starting points.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient to deprotonate the amine or facilitate the catalytic cycle effectively.
-
Trustworthiness: Ensure your base is fresh and has been stored under inert atmosphere. NaOtBu is notoriously hygroscopic; old or clumpy material will inhibit the reaction.
-
-
Ensure Rigorously Anhydrous and Anaerobic Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Expertise: Your solvent (e.g., toluene, dioxane) must be anhydrous and degassed.[4] This can be achieved by sparging with argon or nitrogen for 15-20 minutes or by using the freeze-pump-thaw method. All solids should be added to the reaction vessel, which is then sealed and purged with an inert gas before the solvent and liquid reagents are added via syringe.[4]
-
Trustworthiness: If you suspect oxygen contamination, try a pre-activation step. Stir the palladium precatalyst, ligand, and base in the solvent at a slightly elevated temperature (e.g., 60 °C) for 5-10 minutes before adding your aryl chloride and amine.[5] This helps to form the active Pd(0) species in situ.
-
Question: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction in cross-coupling, especially with electron-deficient aryl halides.[4] It arises from competitive pathways within the catalytic cycle.
-
Expertise: This side reaction is often promoted by excess base, the presence of water, or certain ligands. The mechanism can involve β-hydride elimination from the base (e.g., alkoxide) or reaction with trace water.
-
Solution 1: Re-evaluate Your Base. Switch to a different strong base. For instance, if you are using NaOtBu, consider using LHMDS or K₃PO₄, which may be less prone to promoting this pathway under your specific conditions.
-
Solution 2: Lower the Catalyst Loading. While counterintuitive, sometimes a lower catalyst loading (e.g., dropping from 2 mol% to 1 mol%) can disfavor side reactions relative to the desired productive coupling.
-
Solution 3: Check Your Amine Quality. If your amine is a salt (e.g., hydrochloride), ensure you are using an adequate amount of base to neutralize it in addition to the base required for the catalytic cycle.
-
2.2 Suzuki-Miyaura Coupling
For C-C bond formation, the Suzuki coupling is invaluable. The principles of activating the C-Cl bond are similar to the Buchwald-Hartwig reaction.
Question: My Suzuki coupling with this compound is not proceeding. What catalyst system is recommended?
Answer: As with amination, the inertness of the C-Cl bond is the primary hurdle. Standard catalysts like Pd(PPh₃)₄ will not be effective.[6]
-
Expertise: You require a highly active catalyst system.
-
Recommended System 1 (Buchwald Ligands): Use Pd(OAc)₂ (2 mol%) with a bulky biarylphosphine ligand like SPhos (4 mol%). These ligands are highly effective for activating aryl chlorides.[6]
-
Recommended System 2 (PEPPSI Catalysts): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, which feature N-heterocyclic carbene (NHC) ligands, are exceptionally powerful for this type of transformation and are an excellent choice.[6]
-
-
Base and Solvent: A strong base is needed to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is a robust and widely applicable choice. A polar aprotic solvent system, often with water, is standard. A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a reliable starting point.
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv) |
| Catalyst System | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI (2 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | Degassed 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80–110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
2.3 Sonogashira Coupling
Question: Can I perform a Sonogashira coupling on the C-Cl bond, and what conditions should I use?
Answer: Yes, though it is challenging. The Sonogashira coupling of aryl chlorides requires forcing conditions or highly specialized catalysts compared to the corresponding bromides or iodides.
-
Expertise: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[7][8]
-
Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is the traditional choice. For the less reactive chloride, more advanced ligand systems, similar to those used in Suzuki couplings, may be necessary.
-
Base: A strong amine base, which often doubles as the solvent, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[8]
-
Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by the copper co-catalyst have led to the development of copper-free Sonogashira protocols. These often rely on more sophisticated palladium catalysts and may require a different base, like Cs₂CO₃ or K₃PO₄, in a solvent like DMF or NMP.
-
Nucleophilic Aromatic Substitution (SNAr)
Question: Which position on the ring is most likely to undergo Nucleophilic Aromatic Substitution (SNAr), and why?
Answer: The position of the chlorine atom is the most susceptible to SNAr.
-
Expertise & Causality: For an SNAr reaction to occur, two main criteria must be met: (1) the ring must be "activated" by electron-withdrawing groups (EWGs), and (2) there must be a good leaving group.[9][10]
-
In this compound, both the fluoro and difluoromethyl groups are strong EWGs. They withdraw electron density from the ring, making it electrophilic and susceptible to attack by a nucleophile.
-
The EWGs are located ortho and para to the chlorine atom, which is the ideal arrangement to stabilize the negative charge in the intermediate Meisenheimer complex.[11]
-
While fluoride can be a leaving group, chloride is generally a better leaving group in SNAr reactions. Therefore, nucleophilic attack will overwhelmingly occur at the carbon bearing the chlorine atom.
-
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
General FAQs
Question: Can I form a Grignard reagent from this compound?
Answer: Formation of a Grignard reagent is challenging and likely to be low-yielding.
-
Expertise: Grignard formation relies on the insertion of magnesium into a carbon-halogen bond.[12] The reactivity order for this process is I > Br > Cl >> F.[13] While the C-Cl bond is more reactive than the C-F bond, activating a C-Cl bond for Grignard formation often requires forcing conditions (e.g., highly activated Rieke magnesium or entrainment methods), which can lead to side reactions.[12][13] The electron-deficient nature of the ring also disfavors the formation of the electron-rich Grignard reagent. You are more likely to encounter difficulties initiating the reaction or forming side products.
Question: Are there any known side reactions involving the difluoromethyl group?
Answer: The difluoromethyl (-CHF₂) group is generally robust but can be susceptible to reaction under strongly basic conditions.
-
Expertise: Under forcing basic conditions, particularly with strong, hard bases at high temperatures, elimination of fluoride to form a carbene intermediate is a theoretical possibility, though unlikely under standard cross-coupling or SNAr conditions. Hydrolysis to an aldehyde is also possible under harsh acidic or basic conditions but is not a common issue in most synthetic transformations. For most applications, you can consider the -CHF₂ group to be a stable, lipophilic hydrogen bond donor.
Question: What is the best way to monitor the progress of these reactions?
Answer: A combination of techniques is recommended for a self-validating system.
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the consumption of starting material and the appearance of new, typically more polar (for aminations) or less polar (for couplings) products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. It provides quantitative information on the conversion of your starting material (MW: 180.55 g/mol )[14][15] and confirms the mass of your desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or more polar products that are not amenable to GC analysis.
Experimental Protocol: A Validated Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound with a primary amine.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
This compound (1.0 mmol, 180.6 mg)
-
Primary Amine (e.g., Aniline) (1.2 mmol)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Setup: In a glovebox, add the this compound, RuPhos Pd G3 precatalyst, and NaOtBu to the Schlenk flask. If not using a glovebox, add the solids to the flask, seal it with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the primary amine.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: After 2 hours, carefully take a small aliquot from the reaction mixture, quench it with a saturated aqueous NH₄Cl solution, extract with ethyl acetate, and analyze by GC-MS to check for conversion. Continue heating for up to 24 hours or until the starting material is consumed.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]
-
Airgas. SAFETY DATA SHEET - 1-Chloro-4-(trifluoromethyl)benzene. [Link]
-
Lin, G. et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
QSpace. Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. [Link]
-
European Patent Office. Process for preparing chloro-difluorobenzene. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
UW-Madison Chemistry. Experiment 13: Grignard Reaction. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PubChem. 1-chloro-4-(difluoromethyl)-2-fluoro-benzene. [Link]
-
Thieme Chemistry. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
YouTube. Grignard Reaction. [Link]
-
ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
YouTube. 12.4 Grignard Reagents | Organic Chemistry. [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]
-
ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Journal of Chemical Education. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
ResearchGate. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]
-
PMC. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
PubMed. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]
-
PubChem. 1-Chloro-2-fluorobenzene. [Link]
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
- Google Patents.
-
YouTube. Suzuki Coupling Mechanism and Applications. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
YouTube. Suzuki Coupling Mechanism. [Link]
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- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 14. labsolu.ca [labsolu.ca]
- 15. This compound | 1214333-76-2 [chemicalbook.com]
Technical Support Center: Purification of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene by Column Chromatography
Welcome to the technical support center for the purification of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this important fluorinated building block. As a Senior Application Scientist, I will share field-proven insights and explain the causality behind experimental choices to empower you to troubleshoot and optimize your purification process effectively.
Introduction: The Challenge of Purifying Halogenated Aromatics
This compound is a valuable intermediate in medicinal chemistry and materials science. The presence of multiple halogen substituents and the difluoromethyl group can present unique challenges during purification. Common issues include the separation of closely related positional isomers and the potential for interactions with the stationary phase. This guide provides a structured approach to overcoming these challenges using column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation of Product from Impurities
Symptoms:
-
Overlapping spots on TLC analysis of collected fractions.
-
Broad peaks during column chromatography.
-
Co-elution of the desired product with impurities.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the target compound from its impurities. Halogenated benzenes with similar structures can have very close retention factors (Rf)[1].
-
Solution: Conduct a thorough solvent screening using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. For nonpolar compounds like this compound, start with a low percentage of a polar solvent in a nonpolar solvent (e.g., 1-5% ethyl acetate in hexanes)[2]. If separation is still poor, consider using a different solvent system altogether, such as dichloromethane/hexanes or toluene/hexanes, as different solvent classes can alter selectivity[3]. An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 for good separation on a column[4].
-
-
Column Overloading: Exceeding the capacity of the column will lead to band broadening and poor separation.
-
Solution: A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for difficult separations. If you are dealing with closely eluting impurities, reducing the sample load is crucial.
-
-
Improper Column Packing: Channels or cracks in the silica bed will result in an uneven flow of the mobile phase and lead to poor separation.
-
Solution: Ensure the silica gel is uniformly packed. The "slurry method," where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred for achieving a homogenous packing. Gently tap the column as the silica settles to dislodge any air bubbles.
-
Issue 2: Product is Not Eluting from the Column
Symptoms:
-
After running a large volume of the mobile phase, the desired product is not detected in the collected fractions.
Probable Causes & Solutions:
-
Compound Decomposition on Silica: While the difluoromethyl group is generally stable, highly functionalized molecules can sometimes degrade on the acidic surface of silica gel[5][6][7].
-
Solution: First, assess the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, your compound may be unstable. In such cases, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1% triethylamine in your eluent[4]. Alternatively, consider using a different stationary phase like neutral alumina.
-
-
Incorrect Solvent System: The mobile phase may be too nonpolar to move the compound down the column.
-
Solution: If your compound is not moving, gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (a step gradient) or as a continuous gradient. For example, if you start with 2% ethyl acetate in hexanes, you can increase it to 5%, then 10%, and so on, until your compound begins to elute[5].
-
Issue 3: Product Elutes Too Quickly (with the Solvent Front)
Symptoms:
-
The product is found in the very first fractions collected, often mixed with nonpolar impurities.
Probable Causes & Solutions:
-
Mobile Phase is Too Polar: A highly polar mobile phase will cause all compounds, including your product, to travel quickly through the column with little interaction with the stationary phase.
-
Solution: Start with a much less polar solvent system. If your TLC analysis showed a high Rf value (e.g., >0.6) even with a low percentage of polar solvent, you may need to use a purely nonpolar solvent like 100% hexanes to begin the elution[1][2]. This will allow the nonpolar impurities to elute first, after which you can gradually increase the polarity to elute your product.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best stationary phase for purifying this compound?
A1: For most applications involving halogenated aromatic compounds, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase[8]. However, for challenging separations involving isomers, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity due to specific interactions with the fluorinated and aromatic parts of the molecule[9].
Q2: What is the best method for loading my sample onto the column?
A2: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: This method is suitable for samples that are readily soluble in the initial mobile phase. Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: This is the preferred method for samples that have poor solubility in the initial mobile phase or are oils. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column[4]. Dry loading often leads to sharper bands and better separation.
Q3: Can I reuse my silica gel column?
A3: While it is technically possible to regenerate and reuse a silica gel column, it is generally not recommended for high-purity applications. Impurities from a previous run may not be completely washed off and could contaminate your next purification. For the best results and to ensure the purity of your final product, it is always advisable to use a freshly packed column for each purification.
Q4: My compound is streaking or "tailing" on the TLC plate and column. What can I do?
A4: Tailing is often caused by strong interactions between the compound and the acidic silanol groups on the surface of the silica gel. This can be particularly problematic for compounds with basic functionalities. To mitigate this, you can add a small amount of a modifier to your mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5%) can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) can improve the peak shape significantly by competing for the active sites on the silica gel[10].
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis of your crude material.
1. Preparation of the Mobile Phase:
-
Based on your TLC analysis, prepare an initial, nonpolar mobile phase (e.g., 2% Ethyl Acetate in Hexanes).
-
Prepare a more polar mobile phase for later elution (e.g., 10% Ethyl Acetate in Hexanes).
-
Ensure all solvents are HPLC grade or distilled to avoid introducing impurities.
2. Column Packing:
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column in a single, continuous motion.
-
Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating an even layer.
-
Gently add a thin layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the initial, nonpolar mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Once the less polar impurities have eluted, you can increase the polarity of the mobile phase (either stepwise or as a gradient) to elute your desired product.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
Data Presentation
| Problem Scenario | Starting Solvent System (Hexane/Ethyl Acetate) | Recommended Action |
| Product elutes with solvent front (Rf > 0.6) | 95:5 | Decrease polarity to 99:1 or 100% Hexane. |
| Good initial separation (Rf 0.2-0.4) | 98:2 | Proceed with isocratic elution or a shallow gradient. |
| Product has low Rf (<0.1) | 98:2 | Increase polarity to 95:5 or 90:10. |
| Separation of close-eluting isomers | 97:3 | Consider switching to a different solvent system (e.g., Hexane/Toluene) or using a PFP column.[3][9] |
Visualizations
Caption: Figure 1: General workflow for the column chromatography purification.
Caption: Figure 2: A logical flow for troubleshooting common chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]
-
Journal of Chromatographic Science. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available from: [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for TLC. Available from: [Link]
-
Chemical Science. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Available from: [Link]
-
ResearchGate. How to remove non-polar impurity from the compound?. Available from: [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
-
BGD Group. TLC Developing System. Available from: [Link]
-
National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available from: [Link]
-
ResearchGate. The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available from: [Link]
-
SciSpace. A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene. Available from: [Link]
-
Reddit. troubleshooting column chromatography. Available from: [Link]
-
CHEM 344 Thin Layer Chromatography. Available from: [Link]
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Available from: [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. welch-us.com [welch-us.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 1-Chloro-4-(difluoromethyl)-2-fluorobenzene. This molecule is a valuable building block, but its dual halogenation presents unique challenges in achieving selective nucleophilic aromatic substitution (SNAr). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions to common problems, particularly the formation of unwanted side products. Our goal is to explain the causality behind these issues and provide robust, field-tested protocols to enhance reaction efficiency and selectivity.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary potential side products when performing an SNAr reaction on this compound?
When functionalizing this compound, the aromatic ring is activated for nucleophilic attack by the electron-withdrawing difluoromethyl (CHF₂) group.[1][2][3][4] This activation, however, applies to both halogen substituents, creating a competitive environment. The most common side products encountered are:
-
The Undesired Regioisomer: The substrate possesses two potential leaving groups: a fluorine atom at the C2 position (ortho to the CHF₂ group) and a chlorine atom at the C1 position (meta to the CHF₂ group from one side, but para to the fluorine). Depending on your desired product, substitution at the wrong halogen is the most common side reaction. For instance, if your target is substitution of the chlorine, the fluorine-substituted compound is your isomeric side product.
-
Hydrolysis Product: If stringent anhydrous conditions are not maintained, water or hydroxide ions (often from the base) can act as nucleophiles. This leads to the formation of 2-Chloro-5-(difluoromethyl)phenol or 2-Fluoro-4-(difluoromethyl)phenol, depending on which halogen is displaced.[5][6] This is particularly problematic at elevated temperatures or with strong, water-containing bases.[7]
The formation of these side products directly impacts yield, complicates purification, and consumes valuable starting material.
Q2: My reaction is producing the wrong regioisomer. How can I improve selectivity for substitution at the C-Cl vs. the C-F position?
This is the most critical challenge with this substrate. Regioselectivity in SNAr reactions is governed by a combination of factors, including leaving group ability and the stability of the intermediate Meisenheimer complex.[1][2]
Understanding the Causality:
In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[1][4] The leaving group's ability to depart occurs in a subsequent, faster step.
-
Leaving Group Ability: For SNAr, the typical leaving group reactivity order is F > Cl > Br > I.[4][5] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. Based on this factor alone, substitution at the C-F bond is kinetically favored.
-
Intermediate Stability: The electron-withdrawing CHF₂ group stabilizes the negative charge of the Meisenheimer complex through resonance and induction. This stabilization is most effective when the charge can be delocalized onto the activating group, which occurs when the nucleophile attacks at positions ortho or para to it.[2][4] In our substrate, the fluorine is ortho to the CHF₂ group, while the chlorine is meta. Therefore, attack at the C-F position leads to a more stabilized intermediate.
Both factors—leaving group ability and intermediate stability—favor substitution at the C-F position. Achieving selective substitution at the C-Cl bond requires carefully tuning the reaction conditions to override this intrinsic preference.
Troubleshooting & Optimization Strategies:
| Parameter | To Favor C-Cl Substitution (Less Reactive Site) | To Favor C-F Substitution (More Reactive Site) | Rationale |
| Temperature | Lower temperature (e.g., 0 °C to RT) | Higher temperature (e.g., 80-120 °C) | Lower temperatures increase selectivity for the thermodynamically favored product, which may differ from the kinetically favored one. It also reduces the rate of the faster C-F substitution, allowing the C-Cl substitution to compete more effectively. |
| Nucleophile | Use a "softer," less reactive nucleophile (e.g., thiols, larger amines). | Use a "hard," highly reactive nucleophile (e.g., small alkoxides, primary amines). | Harder nucleophiles tend to react faster at the most electrophilic, kinetically favored site (C-F). Softer nucleophiles may exhibit greater selectivity. |
| Solvent | Polar aprotic solvents (DMSO, DMF, NMP) are standard.[5][8] Consider less polar aprotic solvents like THF or 2-MeTHF to potentially modulate selectivity. | Polar aprotic solvents (DMSO, DMF) to maximize reaction rates. | Solvent choice is critical for SNAr.[8] While DMSO/DMF are excellent, their high polarity strongly promotes the faster reaction. A slight reduction in polarity might temper this effect. |
| Base | Use a weaker, non-nucleophilic organic base (e.g., DIPEA) or a carefully controlled amount of a weaker inorganic base (e.g., K₂CO₃). | Use a strong base (e.g., NaH, KOtBu, KOH) to fully deprotonate the nucleophile and drive the reaction.[9][10] | The choice of base can significantly influence selectivity.[11] Strong bases can accelerate the kinetically favored pathway. |
Below is a diagram illustrating the competing reaction pathways.
Q3: I am observing a significant amount of a hydroxylated byproduct. How can I prevent this?
The formation of a phenol derivative is a classic sign of hydrolysis, where water or hydroxide acts as the nucleophile.[6]
Root Causes & Solutions:
-
Wet Solvents/Reagents: Polar aprotic solvents like DMSO and DMF are notoriously hygroscopic.
-
Solution: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves. Ensure all reagents, especially hygroscopic bases like K₂CO₃ or KOH, are thoroughly dried before use.
-
-
Atmospheric Moisture: Reactions run at elevated temperatures for extended periods are susceptible to moisture ingress from the atmosphere.
-
Solution: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use glassware that has been oven- or flame-dried before assembly.
-
-
Base-Induced Water Formation: If using a protonated nucleophile (e.g., an alcohol or amine) with a base like KOH or NaOH, water is generated in situ.
-
Solution: If possible, pre-form the nucleophile salt. For example, react an alcohol with NaH in an anhydrous solvent like THF to form the alkoxide, then add the aryl halide. Alternatively, use a base that does not produce water, such as a metal hydride or a non-nucleophilic organic base.
-
The workflow below provides a decision-making process for troubleshooting common SNAr issues.
Experimental Protocols
Protocol: Maximizing Selectivity for C-Cl Substitution with an Amine Nucleophile
This protocol is designed to favor substitution at the less reactive C-Cl position by controlling kinetic factors.
Materials:
-
This compound
-
Amine nucleophile (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Preparation: To the oven-dried flask, add this compound (1.0 eq) and dried, powdered K₂CO₃ (1.5 eq).
-
Inerting: Seal the flask, then evacuate and backfill with Nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous DMSO via syringe. Begin stirring the suspension.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction to a moderate, controlled temperature (e.g., 60-80 °C). Higher temperatures may decrease selectivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, tracking the consumption of starting material and the ratio of the two product regioisomers. Aim for full consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding the reaction mixture to ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to separate the desired C-Cl substituted product from the C-F substituted regioisomer.
Rationale for Choices:
-
K₂CO₃: A moderately strong base is chosen to minimize the rate of the kinetically favored C-F substitution, allowing the C-Cl substitution to proceed competitively.[11]
-
Moderate Temperature: Avoids excessive energy input that would strongly favor the pathway with the lower activation energy (C-F substitution).
-
Stoichiometry: A slight excess of the nucleophile ensures the reaction goes to completion without promoting significant side reactions.
By carefully controlling these parameters, researchers can steer the reaction towards the desired, less kinetically accessible product.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Dirk, S. et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Islam, M. A. et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. National Institutes of Health. [Link]
-
ResearchGate. (2025). Base-dependent selectivity of an SNAr reaction. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
ResearchGate. (2025). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. [Link]
-
Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]
-
NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d-nb.info [d-nb.info]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common challenges and frequently asked questions to help you improve reaction yields and troubleshoot your experiments effectively. Our approach is rooted in mechanistic principles and field-proven insights to ensure your success.
Understanding the Reactivity of this compound
This compound is an electron-deficient aryl chloride. The fluorine atom and the difluoromethyl group (-CF₂H) are strongly electron-withdrawing, which has two primary consequences for its reactivity:
-
Activation of the C-Cl Bond: The electron-deficient nature of the aromatic ring facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step for aryl chlorides.[1] This makes the C-Cl bond more susceptible to cleavage by a low-valent metal catalyst.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, making the aromatic ring more prone to attack by strong nucleophiles.
Despite the electronic activation, the C-Cl bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds. Therefore, successful transformations often require carefully optimized conditions, particularly the choice of catalyst and ligand.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?
Low conversion in a Suzuki-Miyaura coupling involving an aryl chloride is a common issue. The primary culprit is often an insufficiently active catalytic system that struggles with the oxidative addition of the C-Cl bond to the Pd(0) center.
Troubleshooting Workflow: Low Conversion in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki coupling.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection are Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You must use a system designed for this less reactive substrate.
-
Expertise & Experience: The key to activating aryl chlorides is the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which readily undergoes oxidative addition.
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices.
-
N-Heterocyclic Carbenes (NHCs): Precatalysts like PEPPSI™-IPr are highly effective.
-
-
Actionable Protocol: Switch from a general-purpose catalyst to a specialized one. A good starting point is [Pd₂(dba)₃] with a ligand like SPhos or using a pre-catalyst such as SPhos Pd G3.
-
-
Re-evaluate Your Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.
-
Trustworthiness: The base must be strong enough but not so nucleophilic that it decomposes the substrate or catalyst. For electron-deficient aryl halides, a moderately strong base is usually sufficient.
-
Recommended Systems:
-
Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃).
-
Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard. The water can help dissolve the base and facilitate the catalytic cycle.
-
-
Actionable Protocol: If using a weaker base like Na₂CO₃, switch to K₃PO₄. Ensure your solvent is anhydrous if a water-free system is intended.
-
-
Optimize Reaction Temperature: Aryl chloride couplings typically require more thermal energy than those with bromides or iodides.
-
Causality: Higher temperatures provide the necessary activation energy for the oxidative addition step.
-
Actionable Protocol: If your reaction is running at a low temperature (e.g., <80 °C), incrementally increase it to the 80-110 °C range, monitoring for any signs of decomposition.
-
Optimized Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand to facilitate oxidative addition.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for transmetalation without causing side reactions. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Aprotic polar solvent system that works well for these couplings. |
| Temperature | 90-110 °C | Provides sufficient energy for C-Cl bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
FAQ 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides. It arises from competing pathways within the catalytic cycle, such as β-hydride elimination from the palladium-amido complex or reaction with trace water.
Mechanistic Insight: Main vs. Side Reaction
Caption: Catalytic cycle showing desired reductive elimination vs. side reactions.
Troubleshooting Hydrodehalogenation:
-
Choice of Base is Paramount: Strong, sterically hindered bases are preferred as they are less nucleophilic and less likely to contain residual water.
-
Expertise & Experience: Sodium tert-butoxide (NaOt-Bu) is the standard and often the best choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly for base-sensitive substrates. Avoid using hydroxide bases (NaOH, KOH) as they are sources of water.
-
Actionable Protocol: Switch your base to NaOt-Bu or LiHMDS. Ensure the base is fresh and handled under an inert atmosphere.
-
-
Ligand Modification: The ligand's steric and electronic properties influence the rate of reductive elimination versus side reactions.
-
Trustworthiness: More sterically hindered ligands can accelerate the desired C-N bond-forming reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Recommended Ligands: For challenging aryl chlorides, consider Josiphos-type ligands or highly hindered Buchwald ligands like BrettPhos.
-
Actionable Protocol: If using a less bulky ligand, screen a more sterically demanding one. For instance, if XPhos is failing, try BrettPhos.
-
-
Strictly Anhydrous Conditions: Water is a proton source that can lead to the formation of the Ar-H side product.
-
Causality: Protonolysis of the Pd-Ar bond by water can lead to the undesired hydrodehalogenated product.
-
Actionable Protocol: Dry your solvent and amine thoroughly. Use freshly dried glassware and maintain a strict inert atmosphere throughout the reaction.
-
Optimized Protocol for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a precatalyst (e.g., BrettPhos Pd G3) | G3/G4 precatalysts are often more reliable and air-stable. |
| Ligand | BrettPhos or a Josiphos-type ligand (1.2-2.4 mol% relative to Pd) | Sterically hindered ligands that accelerate reductive elimination.[2] |
| Base | NaOt-Bu or LiHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic base to favor amination. |
| Solvent | Toluene or CPME (Cyclopentyl methyl ether) | Anhydrous, non-coordinating solvents are ideal. |
| Temperature | 80-100 °C | Standard temperature range for these couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst degradation and side reactions. |
FAQ 3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule? Which position is most reactive?
Yes, SNAr is a viable strategy due to the electron-withdrawing nature of the substituents. The reactivity of the positions is determined by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.
-
Most Reactive Position: The chlorine at the C1 position is the most likely site for substitution. The negative charge of the intermediate can be delocalized onto the ortho-fluoro and para-difluoromethyl groups, providing significant stabilization.
-
Leaving Group Ability: While fluoride can be a leaving group in SNAr, chloride is generally better, making the C-Cl bond the preferred site of reaction.
Considerations for a Successful SNAr Reaction:
-
Nucleophile Strength: A strong nucleophile is required. Alkoxides (e.g., sodium methoxide), thiolates, and secondary amines are good candidates.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is necessary to dissolve the nucleophilic salt and stabilize the charged intermediate.
-
Temperature: The reactions may require heating to proceed at a reasonable rate, typically in the range of 50-120 °C.
Example Protocol for SNAr with a Thiol Nucleophile
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add the desired thiol (1.1 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.
References
- Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. J. Org. Chem., 64, 5575-5580.
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. J. Am. Chem. Soc., 137, 3085-3092.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed., 41, 4176-4211.
- Nolan, S. P., et al. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Org. Lett., 1, 1307-1309.
- Bayer Aktiengesellschaft. (Patent No. EA032650B1). Macrocyclic Factor XIa Inhibitors Condensed with Heterocycles.
Sources
Safe handling and storage procedures for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene.
Technical Support Center: 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
A Senior Application Scientist's Guide to Safe Handling, Storage, and Emergency Response
Welcome to the technical support guide for this compound (CAS No. 124453-50-5). This document is designed for researchers, scientists, and drug development professionals who utilize this and structurally similar organofluorine compounds. Given the specialized nature of this reagent, this guide synthesizes data from analogous compounds to provide a robust framework for its safe utilization. Our goal is to empower you with the knowledge to not only follow procedures but to understand the scientific principles that make them effective.
Section 1: Hazard Identification & Proactive Risk Assessment
Understanding the potential hazards is the foundational step of any experimental work. The principle of risk assessment is not merely a checklist but a dynamic process of identifying potential failures and implementing controls before they occur.
Q: What are the primary hazards associated with this compound?
A: Based on data from structurally related chlorinated and fluorinated aromatic compounds, this compound should be treated as a hazardous substance with multiple potential risks. The primary hazards are summarized in the table below.
| Hazard Category | Description of Potential Hazard | Rationale & Causality |
| Physical Hazard | Flammable Liquid and Vapor .[1][2] | The presence of a benzene ring and halogen substituents results in a compound that is likely a flammable liquid. Vapors can be heavier than air, travel to an ignition source, and flash back.[3] |
| Health Hazard | Skin and Eye Irritant .[1][4] | Halogenated aromatic compounds are known to be irritants. Direct contact can defat the skin, leading to irritation, while eye contact can cause serious damage.[2] |
| Respiratory Tract Irritant .[1][4] | Inhalation of vapors or mists can irritate the mucous membranes and respiratory system, leading to coughing and shortness of breath.[2] | |
| Potential for Allergic Skin Reaction .[3] | Some individuals may develop sensitization to halogenated aromatics upon repeated exposure.[3] | |
| Suspected Carcinogen .[3] | Certain related compounds, like 4-Chlorobenzotrifluoride, are suspected of causing cancer.[3] It is prudent to handle this compound with appropriate precautions to minimize long-term exposure. | |
| Environmental Hazard | Harmful to Aquatic Life .[3] | Halogenated aromatic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. Avoid release into drains or waterways.[3][5] |
Q: How should I structure my risk assessment before starting an experiment?
A: A dynamic risk assessment is crucial. It's a continuous mental and documented process that ensures safety throughout your workflow. The following diagram illustrates a robust, self-validating cycle for risk assessment.
Caption: A cyclical model for continuous risk assessment in the laboratory.
Section 2: FAQs on Safe Handling & Personal Protection
Correct handling procedures are your primary defense against exposure and accidents. These FAQs address common questions encountered during daily laboratory operations.
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A multi-layered PPE approach is required to prevent exposure through all potential routes (dermal, ocular, inhalation).
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is critical to check the manufacturer's compatibility chart for breakthrough times with halogenated aromatic solvents.[6] Always double-glove if handling larger quantities or for extended periods.
-
Scientist's Note: The causality here relates to the solvent properties of the compound. It can permeate standard latex gloves quickly. Always inspect gloves for pinholes or degradation before use.
-
-
Eye & Face Protection: Wear tightly sealed safety goggles.[7] If there is a splash hazard, a full-face shield must be worn in addition to goggles, as per OSHA regulations.[2]
-
Body Protection: A flame-resistant lab coat is mandatory.[7] Ensure it is fully buttoned. For larger-scale work, a chemical-resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.
Q: What engineering controls are necessary?
A: All manipulations of this compound that could generate vapors—including weighing, transferring, and running reactions—must be performed inside a certified chemical fume hood.[6]
-
Rationale: The fume hood is the most critical engineering control as it protects the user from inhaling harmful and irritating vapors.[1][2] It also provides a contained space in the event of a spill. Ensure the sash is at the lowest practical height.
Q: How do I prevent fires when handling this flammable liquid?
A: Preventing fires involves controlling the three elements of the fire triangle: fuel (the chemical's vapor), oxygen (in the air), and an ignition source.
-
Grounding and Bonding: When transferring the liquid from a larger container to a smaller one, always ground and bond the containers to prevent the buildup of static electricity, which can create a spark.[1][8]
-
Use Non-Sparking Tools: Utilize tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze) when opening or handling containers.[1][4]
-
Eliminate Ignition Sources: Keep the work area clear of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[1][3]
Section 3: Storage and Stability Guide
Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.
Q: What are the ideal storage conditions?
A: The compound must be stored according to its flammable and reactive properties.
| Parameter | Storage Requirement | Justification |
| Location | Store in a dedicated, well-ventilated flammables cabinet.[1][4] | This provides secondary containment and fire protection, isolating it from other reactive chemicals. |
| Container | Keep the container tightly closed.[1][7] | Prevents the escape of flammable vapors and protects the compound from atmospheric moisture. |
| Temperature | Store in a cool, dry place.[1][7] | Reduces the vapor pressure of the liquid, lowering the concentration of flammable vapors in the headspace. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[1][3][4] | Prevents the ignition of flammable vapors. |
| Light | Protect from direct sunlight.[4] | Although data is limited, many aromatic compounds can undergo photochemical reactions. Protection from light is a best practice. |
Q: What chemicals should I avoid storing near this compound?
A: The primary incompatibility is with strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).[2]
-
Rationale: Contact with strong oxidizers can lead to a violent exothermic reaction, creating a significant fire or explosion hazard. Always check segregation guidelines for chemical storage.
Section 4: Troubleshooting & Emergency Response Protocols
Even with the best precautions, accidents can happen. A rapid, informed response is critical to mitigating the consequences.
Q: What is the correct procedure for cleaning up a small spill (e.g., <100 mL) in a fume hood?
A: For a small, contained spill, a trained laboratory user can safely manage the cleanup by following a systematic protocol. The workflow below outlines the necessary steps.
Caption: Step-by-step workflow for managing a small chemical spill.
Detailed Spill Cleanup Protocol:
-
Alert & Secure: Immediately alert others in the lab and restrict access to the spill area.[9]
-
Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including double gloves, safety goggles, and a lab coat.[10]
-
Control Hazards: Ensure the fume hood is operational. Extinguish any nearby ignition sources if it is safe to do so.[10]
-
Contain: Create a dike around the spill using a non-combustible absorbent material like vermiculite, sand, or a commercial spill pillow.[9][10] This prevents the spill from spreading.
-
Absorb: Gently apply the absorbent material over the spill, working from the outside edges toward the center. This minimizes the contaminated area.
-
Collect: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a designated, sealable container for hazardous waste.[10]
-
Dispose: Tightly seal the container, label it clearly with its contents ("Absorbent with this compound"), and arrange for disposal through your institution's hazardous waste program.[1]
-
Decontaminate & Report: Wipe the spill area clean with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container. Report the incident to your laboratory supervisor or Environmental Health & Safety department.[9]
Q: When does a spill become a major emergency, and what should I do?
A: A spill is considered major if it involves a large volume (>1 liter), occurs outside of a containment device like a fume hood, or presents an immediate fire or health hazard that you are not equipped to handle.[9]
In case of a major spill:
-
EVACUATE: Immediately alert everyone in the area and evacuate.
-
ISOLATE: Close the laboratory doors behind you to contain the vapors.
-
NOTIFY: Call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity spilled.
-
ASSIST: Meet the emergency responders in a safe location and provide them with the Safety Data Sheet (SDS) or relevant hazard information.
Q: What are the first-aid measures for accidental exposure?
A: Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[1][3] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] If the person is conscious, have them drink a small amount of water.[3] Seek immediate medical attention.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. [Link]
-
Airgas. (2021, September 15). SAFETY DATA SHEET: 4-Chlorobenzotrifluoride. [Link]
-
PubChem. (n.d.). 1-Chloro-2-fluorobenzene. National Center for Biotechnology Information. [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
TBEP Labs. (2019, April). Chemical Spill Clean-Up. [Link]
-
University of New Mexico. (n.d.). Standard Operating Procedure for Using Benzene. Environmental Health & Safety. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. airgas.com [airgas.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. echemi.com [echemi.com]
- 8. 1-Chloro-4-fluorobenzene | 352-33-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Technical Support Center: Stability of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following information is synthesized from established principles of organic chemistry and data from related fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound under strongly basic conditions (e.g., NaOH, KOH) is showing unexpected byproducts and low yield. What could be the cause?
A1: The primary suspect for instability under strong basic conditions is the hydrolysis of the difluoromethyl (-CHF₂) group. While the C-F bond is generally strong, the presence of two fluorine atoms significantly acidifies the benzylic proton. A strong base can deprotonate the difluoromethyl group, initiating a cascade of reactions.
The most likely degradation pathway is the step-wise hydrolysis of the C-F bonds, ultimately leading to the formation of a carboxylic acid at that position. This proceeds through a highly reactive difluorocarbene intermediate in some cases.[1]
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of degradation.
-
Use a Weaker Base: If the reaction chemistry allows, consider using a weaker, non-nucleophilic base (e.g., carbonates like K₂CO₃ or Cs₂CO₃, or hindered organic bases like DBU).
-
Limit Exposure Time: Reduce the reaction time to the minimum required for the desired transformation.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions if water is not a required reagent. The presence of water will facilitate hydrolysis.
-
Protecting Groups: If the difluoromethyl group is not the reactive center, consider if a temporary protecting group strategy for another part of the molecule could allow for milder reaction conditions.
Q2: I am observing potential degradation of this compound in a strongly acidic medium (e.g., concentrated H₂SO₄, HCl). What is the likely degradation pathway?
A2: The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing substituents (Cl, F, and CHF₂). This generally imparts high stability against electrophilic aromatic substitution. However, under harsh acidic conditions, two potential degradation pathways should be considered:
-
Hydrolysis of the Difluoromethyl Group: While less common than base-mediated hydrolysis, acid-catalyzed hydrolysis of the -CHF₂ group to a formyl group (-CHO) and subsequently to a carboxylic acid (-COOH) can occur, particularly at elevated temperatures. The stability of the difluoromethyl group is known to be influenced by the electronic nature of the aromatic ring it's attached to.[2][3]
-
Protodehalogenation: Although less likely for fluorine and chlorine compared to bromine and iodine, at very high temperatures and acid concentrations, cleavage of the C-Cl or C-F bond is a possibility.
Troubleshooting Steps:
-
Moderate Acid Strength: Use the lowest concentration of acid that effectively catalyzes the desired reaction.
-
Control Temperature: Avoid excessive heating. Many acid-catalyzed reactions can proceed at room temperature or with gentle warming.
-
Alternative Catalysts: Explore the use of Lewis acids instead of Brønsted acids if appropriate for your transformation, as they may offer milder conditions.
Q3: How can I monitor the stability of this compound during my reaction?
A3: Implementing a robust analytical monitoring plan is crucial. We recommend the following:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting material and the appearance of new, potentially more polar, degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile starting material and identifying potential volatile degradants.[4][5]
-
High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis. It can separate the starting material from non-volatile, more polar degradation products like the corresponding benzaldehyde or benzoic acid.
A typical stability study would involve taking aliquots from the reaction mixture at regular intervals, quenching the reaction, and analyzing the sample by HPLC or GC to determine the remaining percentage of this compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Polarity Changes in Reaction Products
| Symptom | Potential Cause | Recommended Action |
| A new, more polar spot appears on TLC that stains with potassium permanganate. | Hydrolysis of the difluoromethyl group to a benzaldehyde or benzoic acid derivative. | 1. Isolate the byproduct by column chromatography. 2. Characterize the byproduct using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The disappearance of the -CHF₂ signal and the appearance of a -CHO or -COOH signal would be indicative. 3. Refer to the troubleshooting steps in FAQ Q1 and Q2 to mitigate this degradation. |
| The product mixture is difficult to purify, with streaking on the TLC plate. | Formation of acidic byproducts (e.g., the carboxylic acid from hydrolysis). | 1. Incorporate a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup to remove acidic impurities. 2. Confirm the presence of the acidic byproduct by LC-MS analysis. |
Guide 2: Addressing Reaction Stalling or Low Conversion
| Symptom | Potential Cause | Recommended Action |
| The reaction starts well but then stalls, leaving a significant amount of starting material. | Degradation of the reagent or catalyst by byproducts. | 1. Analyze the reaction mixture for the presence of fluoride ions using a fluoride ion-selective electrode. The release of fluoride would confirm C-F bond cleavage. 2. Consider if the released fluoride is poisoning the catalyst or reacting with other reagents. 3. If fluoride is detected, explore strategies to trap it, such as the addition of a silicate-based material. |
| The reaction requires stoichiometric amounts of base when a catalytic amount should suffice. | The base is being consumed in the hydrolysis of the difluoromethyl group. | 1. Quantify the amount of starting material consumed versus the amount of desired product formed. A significant discrepancy suggests a side reaction is consuming the base. 2. Re-evaluate the reaction conditions using the guidance in FAQ Q1 to minimize the side reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol is designed to assess the stability of this compound to a strong base.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized Water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
In a separate control vial, mix 1 mL of the stock solution with 1 mL of deionized water.
-
Maintain both vials at a constant temperature (e.g., 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Visualized Degradation Pathways
Potential Basic Hydrolysis Pathway
Caption: Inferred pathway for base-mediated hydrolysis.
Potential Acidic Hydrolysis Pathway
Caption: Inferred pathway for acid-catalyzed hydrolysis.
References
- BenchChem. (n.d.). Side reactions and byproduct formation in difluoromethylation.
- Hu, J., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Barrett, A. G. M., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(44), 10467-10475.
-
Barrett, A. G. M., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(44), 10467-10475. [Link]
- Bornstein, J., et al. (1954). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 76(1), 276-277.
- Eurofins. (2022). Analytical Method Summaries.
- Eurofins. (2023). Analytical Method Summaries.
- MedCrave. (2016).
- RGUHS. (n.d.). Stability Indicating Forced Degradation Studies.
- Chegg. (2017). When chlorobenzene is treated with a strong base such as sodamide, the initial product is benzyne.
- Abdullah Ghelli. (2022). Chlorobenzene - Reactivity | Organic chemistry | 9701 A Level Chemistry. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 1-chloro-4-(difluoromethyl)-2-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this challenging, electron-deficient substrate.
The presence of three electron-withdrawing groups (chlorine, fluorine, and difluoromethyl) on the aromatic ring makes this compound a unique and often difficult coupling partner. This guide provides in-depth, field-proven insights to help you overcome these challenges and achieve successful and reproducible results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is resulting in very low or no conversion to the desired product. What are the primary factors to investigate?
A1: Low to no product yield with this substrate is a common issue, often stemming from the electronically demanding nature of the starting material. The C-Cl bond in this compound is notoriously less reactive than C-Br or C-I bonds, and the electron-withdrawing substituents further deactivate the substrate towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for coupling aryl chlorides.[1] You need a highly active catalyst system.
-
Expert Insight: The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging oxidative addition step.[2][3] Consider screening ligands such as SPhos, XPhos, or other Buchwald ligands, which are known to be effective for coupling aryl chlorides.[1]
-
-
Catalyst Loading: For difficult substrates, a higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve a reasonable reaction rate.[4]
-
Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[5] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.[6] It's important to note that the base can sometimes inhibit the reaction, so screening different bases and their concentrations can be beneficial.[7][8]
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.
Q2: I'm observing the formation of significant amounts of hydrodehalogenated byproduct (replacement of Cl with H). What causes this, and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides. This side reaction can occur through several pathways, including a competing reaction where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product in the case of Buchwald-Hartwig amination.[6]
-
Minimize Water Content: Rigorously exclude water from your reaction. Water can be a proton source for the hydrodehalogenation pathway.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of hydrodehalogenation. For instance, in some cases, using a weaker base or a less polar solvent can disfavor this side reaction.
-
Ligand Effects: The ligand can also play a role. Some ligands may be more prone to promoting pathways that lead to hydrodehalogenation. Screening different ligands can be a useful strategy.
Issue 2: Formation of Side Products
Q3: My reaction is producing a complex mixture of products, including what appears to be homocoupling of my starting material or coupling partner. How can I improve the selectivity?
A3: Homocoupling is a common side reaction, especially in Suzuki couplings, and can arise from several factors:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[9]
-
Reaction Temperature: Excessively high temperatures can sometimes lead to increased side product formation. Try to run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common practice in Suzuki couplings to drive the reaction to completion, but a large excess can sometimes lead to more homocoupling.[1]
Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of the alkyne (Glaser coupling). What are the best practices to avoid this?
A4: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is often plagued by the copper-catalyzed homocoupling of the alkyne, known as Glaser coupling.[10]
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol. Modern methods often utilize a palladium catalyst with a suitable ligand and a base in the absence of a copper co-catalyst.[11]
-
Amine Base: The choice of amine base is crucial in copper-free Sonogashira reactions. Bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used.[12]
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is essential to prevent oxidative homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst (precatalyst) is best for coupling with this compound?
A1: For this challenging substrate, using a modern, air-stable palladium precatalyst is highly recommended. These precatalysts are designed to reliably generate the active monoligated Pd(0) species in situ. Examples include the G3 and G4 Buchwald precatalysts, which incorporate a bulky, electron-rich biarylphosphine ligand. These are generally more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be less efficient at generating the active catalyst.[13]
Q2: What is the role of the ortho-fluoro substituent on the reactivity of this compound?
A2: The ortho-fluoro substituent can have both electronic and steric effects. Electronically, it further withdraws electron density from the ring, making oxidative addition more difficult. Sterically, it can hinder the approach of the palladium catalyst to the C-Cl bond. However, in some cases, an ortho-substituent can be beneficial by promoting the reductive elimination step. The net effect will depend on the specific coupling partners and reaction conditions.
Q3: How can I monitor the progress of my reaction effectively?
A3: Regular monitoring of your reaction is crucial for optimization and for knowing when the reaction is complete.[14]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative sense of the reaction progress.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the consumption of starting materials and the formation of the product and any side products.[9][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic studies or when other methods are not suitable, ¹⁹F NMR can be a powerful tool to monitor the reaction, given the fluorine-containing substrate and product.[7][8][16]
Q4: What are the best practices for purifying the final product and removing residual palladium?
A4: After the reaction is complete, proper work-up and purification are essential to obtain a pure product.
-
Work-up: A typical work-up involves quenching the reaction, diluting with an organic solvent, washing with water and brine, and drying the organic layer.[9]
-
Purification: Flash column chromatography is the most common method for purifying the crude product.[9]
-
Palladium Removal: Residual palladium in the final product can be a concern, especially in pharmaceutical applications.[17] Several methods can be employed for palladium removal, including treatment with activated carbon, silica-based scavengers, or specialized isocyanide reagents.[17][18]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for your specific substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- ACS Catalysis. (2019).
- National Institutes of Health. (n.d.).
- PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- ACS Publications. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System.
- Semantic Scholar. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- DSpace@MIT. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- Semantic Scholar. (2021).
- ResearchGate. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023). 2.
- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- ACS Publications. (2023).
- RSC Publishing. (2025).
- ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- MDPI. (2026).
- ACS Publications. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides.
- ResearchGate. (n.d.). Optimization of the conditions for the cross-coupling reaction. [a].
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- National Institutes of Health. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Focus on Butyl Vinyl Telluride.
- BenchChem. (2025).
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- PubMed. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Optimization of the cross-coupling reac- tion between 1-chloro-4-methoxybenzene (1a) and methylmagnesium bromide. a.
- RSC Publishing. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
- BenchChem. (2025).
- Sci-Hub. (2002). Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines.
- ACS Publications. (2018).
- ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- ResearchGate. (n.d.). aryl fluoride cross‐coupling.
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- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support center for the purification of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials and other impurities from your final product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from the physicochemical properties of the target molecule and potential impurities. Fluorinated aromatic compounds can exhibit unique intermolecular interactions, making separations from structurally similar byproducts difficult.[1] Key challenges include:
-
Similar Boiling Points: Unreacted starting materials and isomers may have boiling points close to the product, complicating purification by distillation.
-
Polarity Overlap: The polarity of the product and certain impurities might be very similar, leading to co-elution in chromatography.
-
Azeotrope Formation: The presence of multiple fluorinated and chlorinated species increases the possibility of forming azeotropes, which cannot be separated by simple distillation.
Q2: What are the most effective methods for removing unreacted this compound?
A2: The most common and effective methods are fractional distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of your reaction, the nature of the impurities, and the desired final purity of your product. A combination of these techniques is often necessary for achieving high purity.
Q3: How can I assess the purity of my final product?
A3: Gas chromatography (GC) is a highly effective technique for determining the purity of your product and quantifying residual starting material.[2] Other valuable analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can identify and quantify the target compound and any fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile impurities and for quantitative analysis.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative data and structural information about the impurities.
Q4: What safety precautions should I take when handling this compound and related compounds?
Understanding the Physicochemical Landscape
To devise an effective purification strategy, it is crucial to understand the physical properties of your target compound and potential impurities. While specific experimental data for this compound is limited, we can estimate its properties based on structurally similar molecules.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound (Target) | 180.55[3] | Estimated: 140-160 | Estimated: < 0 | Moderately Polar |
| 1-Chloro-4-fluorobenzene | 130.55[5] | 129-130[5] | -27 to -26[5] | Less Polar |
| 1-Chloro-2,4-difluorobenzene | 148.54[6] | 127[6] | -26[6] | Moderately Polar |
| Isomeric Byproducts (e.g., 2-Chloro-1-(difluoromethyl)-4-fluorobenzene) | 180.55 | Similar to target | Similar to target | Similar to target |
| Over-fluorinated/chlorinated species | Variable | Variable | Variable | Variable |
Note: The difluoromethyl group (-CHF₂) is more polar than a methyl group and will increase the boiling point compared to similar structures without it.
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting the most appropriate purification strategy.
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a primary choice for separating liquids with different boiling points. Given the estimated boiling point of the product, this method is suitable for removing lower-boiling starting materials or higher-boiling byproducts.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a distillation head, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charge the Flask: Add the crude reaction mixture to the distillation flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Collect Fractions: Collect fractions based on the temperature at the distillation head. The first fraction will be enriched in the lower-boiling component.
-
Analysis: Analyze each fraction by GC to determine its composition.
Troubleshooting Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Inadequate reflux ratio. | - Use a longer or more efficient packed column.- Reduce the heating rate to allow for proper equilibration.- Increase the reflux ratio. |
| Bumping/Irregular Boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or use a magnetic stirrer. |
| Flooding of the Column | - Excessive heating rate. | - Reduce the heat input to the distillation flask. |
| No Distillate | - Thermometer bulb placed too high.- Insufficient heating. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Increase the heating mantle temperature gradually. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7] It is particularly useful when distillation is ineffective due to close boiling points. For halogenated aromatic compounds, silica gel is a common stationary phase.[8]
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) and combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation/Co-elution | - Inappropriate solvent system.- Column overloading. | - Optimize the mobile phase polarity using TLC. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.3.- Use a larger column or load less sample. |
| Cracking of the Silica Bed | - The column ran dry. | - Ensure the silica gel is always covered with the mobile phase. |
| Streaking of Spots on TLC | - Sample is too concentrated.- Sample is not fully soluble in the mobile phase. | - Dilute the sample before spotting on the TLC plate.- Try a different, more polar solvent for sample loading. |
| Product Stuck on the Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
Liquid-Liquid Extraction
Liquid-liquid extraction is an effective method for separating compounds based on their different solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[9][10] This technique is useful for removing acidic or basic impurities.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution to remove impurities.
-
Use a dilute acid wash (e.g., 1M HCl) to remove basic impurities.
-
Use a dilute base wash (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Use a brine wash (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Separation: Allow the layers to separate and drain the appropriate layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
Troubleshooting Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking.- High concentration of solutes. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor Separation of Layers | - Densities of the two phases are too similar. | - Add a solvent with a different density to the appropriate layer (e.g., add more of the organic solvent or brine). |
| Product Loss | - Product has some solubility in the aqueous layer. | - Back-extract the aqueous layer with a fresh portion of the organic solvent. |
References
- BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. DOI:10.1039/C9SC04906A.
- Chem-Impex. (n.d.). 1-Chloro-2,4-difluorobenzene.
- Advanced ChemBlocks. (n.d.). 1-chloro-4-(difluoromethyl)-2-fluoro-benzene.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Sigma-Aldrich. (n.d.). 1-Chloro-4-fluorobenzene 98%.
- Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
- ChemicalBook. (2025). 1-CHLORO-2,4-DIFLUOROBENZENE synthesis.
- NIH. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
- PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). 1-Chloro-2-fluorobenzene.
- NIH. (n.d.). Separation techniques: Chromatography. PMC.
Sources
- 1. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-氯-4-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | 1214333-76-2 [amp.chemicalbook.com]
- 10. Benzene, 1-(chloromethyl)-4-fluoro- [webbook.nist.gov]
Technical Support Center: Scale-Up Synthesis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene Derivatives
Welcome to the technical support center for the synthesis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of these critical pharmaceutical intermediates.
Introduction: The Scale-Up Challenge
The incorporation of the difluoromethyl group (-CF₂H) into aromatic systems offers unique physicochemical properties beneficial for drug discovery, including enhanced metabolic stability and receptor binding affinity.[1][2] However, the transition from laboratory-scale synthesis to industrial production of compounds like this compound presents a unique set of challenges. These include managing highly energetic reactions, ensuring regioselectivity, controlling byproduct formation, and implementing safe handling protocols for hazardous reagents. This guide provides practical, experience-driven solutions to navigate these complexities.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format, focusing on causality and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Question: My difluoromethylation reaction of a 1-chloro-2-fluorobenzene precursor is showing low yield and significant unreacted starting material upon scale-up. What are the likely causes and how can I improve the conversion?
Answer: Low conversion during scale-up is a common problem that can often be traced back to several factors that are less pronounced at the bench scale.
Possible Causes & Solutions:
-
Inefficient Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing of reagents and localized temperature gradients. Highly exothermic fluorination reactions require precise temperature control to prevent reagent decomposition and side reactions.
-
Solution:
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogeneous reaction mixture.
-
Baffling: Use baffles within the reactor to improve mixing and prevent vortex formation.
-
Controlled Reagent Addition: Implement a slow, controlled addition of the difluoromethylating agent using a syringe pump or dosing funnel. This helps to manage the exotherm and maintain the optimal reaction temperature.
-
-
-
Reagent Instability and Decomposition: Many difluoromethylating reagents are thermally sensitive and can decompose if not handled correctly, especially during prolonged reaction times at elevated temperatures.
-
Solution:
-
Reagent Selection: Consider using a more thermally stable difluoromethylating agent. For instance, while sodium chlorodifluoroacetate is a common choice, its decomposition to difluorocarbene is temperature-sensitive.[3][4] Newer reagents may offer better stability profiles.
-
Fresh Reagents: Always use freshly prepared or properly stored reagents. Moisture and air can degrade many of the organometallic reagents used in these syntheses.
-
-
-
Inadequate Activation of the Difluoromethylating Agent: Some methods require specific activators or catalysts (e.g., copper salts) to facilitate the difluoromethylation. On a larger scale, the catalyst-to-reagent ratio and its dispersion become more critical.
-
Solution:
-
Catalyst Loading: Re-evaluate the catalyst loading for the scaled-up reaction. A slight increase may be necessary to compensate for any minor deactivation.
-
Catalyst Solubility: Ensure the catalyst is soluble or well-suspended in the reaction medium to maximize its activity.
-
-
Issue 2: Poor Regioselectivity and Isomer Formation
Question: I am observing the formation of undesired regioisomers during the difluoromethylation of my substituted chlorofluorobenzene. How can I improve the selectivity for the desired this compound?
Answer: Achieving high regioselectivity is crucial for an efficient synthesis and simplified purification. The directing effects of the existing substituents on the aromatic ring play a significant role.
Understanding Directing Effects:
-
In 1-chloro-2-fluorobenzene, both the chlorine and fluorine atoms are ortho-, para-directing groups for electrophilic aromatic substitution. However, they are also deactivating.[5][6] The fluorine atom is generally a stronger ortho-, para-director than chlorine. The interplay of these effects can lead to a mixture of products.
Strategies for Improving Regioselectivity:
-
Choice of Synthetic Route: Instead of direct C-H difluoromethylation, consider a route that pre-installs a functional group at the desired position, which is then converted to the difluoromethyl group. For example, starting with 4-chloro-3-fluorobenzaldehyde allows for the conversion of the aldehyde to the difluoromethyl group, thus ensuring the correct regiochemistry.[7]
-
Directed Ortho-Metalation (DoM): If applicable to your specific derivative, a DoM strategy can provide excellent regiocontrol. This involves using a directing group to deprotonate a specific ortho position with a strong base, followed by quenching with a difluoromethylating agent.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reaction pathway and selectivity. A solvent screen is recommended during process development.
-
Issue 3: Runaway Reactions and Exothermic Events
Question: My difluoromethylation reaction shows a significant exotherm, and I am concerned about thermal runaway on a larger scale. What are the best practices for managing this?
Answer: Thermal safety is paramount during scale-up. Many difluoromethylation reactions are highly exothermic and require careful management.
Safety and Control Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is critical for designing a safe process.
-
Controlled Dosing: As mentioned previously, slow and controlled addition of the limiting reagent is essential. The feed rate should be adjusted based on the reactor's cooling capacity.
-
Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to dissipate the heat generated by the reaction.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, though this may impact process efficiency.
-
Quenching Strategy: Have a well-defined and tested quenching procedure in place to stop the reaction quickly in case of an emergency. This may involve the addition of a chemical scavenger or a rapid cooling protocol.
Issue 4: Difficult Purification and Byproduct Removal
Question: The crude product contains several byproducts with similar physical properties to my target compound, making purification by distillation or chromatography challenging. What are some effective purification strategies?
Answer: Purification of fluorinated compounds can be notoriously difficult due to their unique properties.
Purification Techniques:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity on a large scale. A thorough screen of different solvents and solvent mixtures is recommended.
-
Reactive Purification: Consider a strategy where a byproduct is selectively reacted to form a new compound that is easier to separate. For example, if a phenolic byproduct is present, it could be deprotonated with a base and extracted into an aqueous layer.
-
Azeotropic Distillation: In some cases, azeotropic distillation can be used to separate close-boiling isomers.
-
Process Optimization to Minimize Byproducts: The most effective purification strategy is to minimize the formation of impurities in the first place. Revisit the reaction conditions (temperature, stoichiometry, catalyst) to identify and suppress side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of the difluoromethyl group for industrial synthesis, and what are their pros and cons?
A1: Several reagents are used for difluoromethylation, each with its own advantages and disadvantages for scale-up.
| Reagent | Pros | Cons |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Relatively inexpensive and commercially available. | Can require high temperatures for decarboxylation to generate difluorocarbene, which can be exothermic.[3][4] |
| **Diethyl Bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) ** | Effective for generating difluorocarbene under milder conditions.[8] | Can be more expensive than simpler reagents. |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | A versatile reagent for copper-mediated difluoromethylation.[8] | The cost can be a factor for large-scale production. |
| Chlorodifluoromethane (HCFC-22) | Historically used, but its ozone-depleting properties have led to restrictions on its use.[8] | Environmentally hazardous and subject to regulatory limitations. |
Q2: What specific safety precautions should be taken when handling difluoromethylating agents?
A2: Safety is a critical concern. Always consult the Safety Data Sheet (SDS) for the specific reagent being used. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Many difluoromethylating reagents are sensitive to air and moisture. Use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is often necessary.
-
Emergency Preparedness: Have appropriate spill kits and fire extinguishers readily available. Ensure you are familiar with emergency procedures.
Q3: How can I monitor the progress of my difluoromethylation reaction effectively?
A3: Real-time reaction monitoring is crucial for process control.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the consumption of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for tracking the formation of the difluoromethyl group and identifying fluorinated byproducts.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Difluoromethylation of a Precursor
This protocol is a representative example and may require optimization for specific substrates and scales.
Step 1: Preparation of the Reaction Vessel
-
A multi-necked, jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and a dropping funnel.
-
The reactor is dried in an oven and assembled hot under a stream of nitrogen to ensure anhydrous conditions.
Step 2: Reaction Setup
-
To the reactor, add 1-chloro-4-iodo-2-fluorobenzene (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, NMP).
-
Add a copper(I) catalyst (e.g., CuI, 0.1 eq).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C) with stirring.
Step 3: Difluoromethylation
-
In a separate flask, prepare a solution of the difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane, 1.5 eq) in the same anhydrous solvent.
-
Slowly add the difluoromethylating agent solution to the reactor via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by GC or TLC.
Step 4: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in scale-up synthesis.
References
-
Gouverneur, V. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035-7090. [Link]
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
- European Patent Office. (1991). Process for preparing chloro-difluorobenzene (EP 0447259 A1).
- Google Patents. (1992). The 2,4 dichloro fluorobenzene synthesis technique (CN1075949A).
- Google Patents. (2009). Synthetic method of 4-fluorobenzaldehyde (CN101353297A).
- Leung, H. C., et al. (2025). Rapid (Deuterio)difluoromethylation of Heteroatoms Using R-22 Gas: A Demonstration of Flow Chemistry in Suppressing Intrinsic Reaction Pathways.
-
PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-. Retrieved from [Link]
- SciSpace. (2003). A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene. Organic Process Research & Development.
-
Wei, Y., et al. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 26(16), 4995. [Link]
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
-
YouTube. (2020). Electrophilic Aromatic Substitution 5: Practice. [Link]
-
Amerigo Scientific. (n.d.). 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene. Retrieved from [Link]
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2021). 4.
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Technical Support Center: A Researcher's Guide to 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Welcome to the technical support center for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS No. 1214333-76-2)[1]. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth safety information and practical troubleshooting advice for its use in experimental settings. The following information has been synthesized from Material Safety Data Sheets (MSDS) of structurally similar compounds to provide the most relevant safety and handling protocols in the absence of a dedicated MSDS for this specific chemical.
Safety & Handling FAQs
This section addresses common questions regarding the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Q1: What are the primary hazards associated with this compound?
-
Flammability: May be a flammable liquid and vapor[2][4][5]. Keep away from heat, sparks, open flames, and other ignition sources[2][4][5].
-
Skin Corrosion/Irritation: Expected to cause skin irritation[3][4].
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation[3][4].
-
Acute Toxicity: May be harmful if inhaled[3].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[4][5].
-
Carcinogenicity: One analogue, 4-chlorobenzotrifluoride, is suspected of causing cancer[2].
Table 1: Hazard Summary of Structurally Similar Compounds
| Hazard Classification | 1-Chloro-2-fluorobenzene[3] | 4-Chlorobenzotrifluoride[2] |
| Flammable liquids | Category 3 | Category 3 |
| Skin Corrosion/Irritation | Category 2 | - |
| Serious Eye Damage/Irritation | Category 2A | - |
| Skin Sensitization | - | Category 1 |
| Carcinogenicity | - | Category 2 |
| Specific target organ toxicity | May cause respiratory irritation | - |
Q2: What are the immediate first-aid measures in case of exposure?
Rapid response is crucial in the event of an accidental exposure. The following first-aid procedures are recommended based on guidelines for similar halogenated benzene derivatives[4][6][7].
-
Inhalation: Move the exposed person to fresh air at once[7]. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[2][4][8].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes[2][4][7]. If skin irritation occurs, get medical advice/attention[9].
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][6][7]. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[6][9].
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink small quantities of water if the person is conscious[2][4]. Seek immediate medical attention[6].
Below is a decision tree for appropriate first-aid response following an exposure event.
Caption: First-aid decision tree for exposure to this compound.
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
Given the potential hazards, a comprehensive PPE strategy is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE at no cost to the employee[10].
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[8]. A face shield may also be necessary[11].
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., Neoprene or Silver Shield) and protective clothing to prevent skin exposure[6][8][12]. Ensure that protective clothing does not permit the chemical to pass through to undergarments or skin[10].
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood[6]. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate multi-gas cartridge (e.g., against organic vapors, acid gases) or a self-contained breathing apparatus (SCBA)[6][8][11][12].
Table 2: Recommended PPE Levels for Handling this compound
| PPE Level | Conditions for Use | Required Equipment |
| Level D | Minimal risk of splash, inhalation, or contact. | Safety glasses, gloves, lab coat, closed-toe shoes. |
| Level C | Known airborne concentration and type, meeting criteria for air-purifying respirators. | Full-face air-purifying respirator, chemical-resistant gloves and suit, hard hat.[11] |
| Level B | Highest level of respiratory protection needed with lesser skin protection. | SCBA, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots.[11] |
Q4: What are the proper procedures for handling and storing this chemical?
Adherence to strict handling and storage protocols is essential for safety and to maintain the chemical's integrity.
-
Handling:
-
Work in a well-ventilated area or under a chemical fume hood[6][9].
-
Use non-sparking, explosion-proof tools and equipment[4][5][9].
-
Ground and bond containers and receiving equipment to prevent static discharge[5][9].
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists[4][6][9].
-
-
Storage:
The following diagram outlines a standard workflow for safely handling this chemical in a laboratory setting.
Caption: Standard laboratory workflow for handling hazardous chemicals.
Q5: How should I handle spills and dispose of waste?
Accidental releases must be managed promptly and safely.
-
Spill Response:
-
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations[2][9].
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[8].
-
Do not discharge into sewer systems or contaminate water sources[8].
-
Troubleshooting & Experimental Considerations
This section provides insights into potential experimental challenges and the chemical's reactivity profile to aid in experimental design and execution.
Q1: What is the expected reactivity of the benzene ring in this molecule?
The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is influenced by the three substituents: chloro, fluoro, and difluoromethyl.
-
Inductive vs. Resonance Effects: Both chlorine and fluorine are deactivating groups in EAS due to their strong electron-withdrawing inductive effects (-I), which is stronger for fluorine[14][15]. However, they also exhibit an electron-donating resonance effect (+R) that directs incoming electrophiles to the ortho and para positions[16]. The interplay of these effects makes fluorobenzene more reactive than chlorobenzene in EAS, as the better orbital overlap between fluorine's 2p and carbon's 2p orbitals leads to a stronger resonance contribution[14][15][16].
-
Difluoromethyl Group: The -(CHF₂) group is strongly electron-withdrawing and deactivating.
Given the positions of the substituents, the remaining hydrogens on the aromatic ring will have significantly different reactivities. Predicting the exact outcome of an EAS reaction would require careful consideration of the combined electronic and steric effects of all three groups.
Q2: Are there any specific solvents or reagents I should avoid?
Yes. Based on the reactivity of similar compounds, you should avoid:
-
Strong Oxidizing Agents: These can cause vigorous, potentially hazardous reactions[4][13].
-
Strong Acids and Bases: These may promote decomposition or unwanted side reactions[4][6].
-
Conditions to Avoid: Keep away from heat, flames, and sparks, as the compound is likely flammable and vapors may form explosive mixtures with air[2][4][5][13].
Q3: My reaction is not proceeding as expected. Could the starting material be the issue?
If you are experiencing issues with your reaction, consider the following:
-
Purity: Ensure the purity of your this compound. Impurities could inhibit your reaction or lead to side products.
-
Stability: While generally stable under normal conditions, prolonged storage, especially if not under an inert atmosphere or if exposed to moisture, could lead to degradation[4][6][13].
-
Reaction Conditions: The strong deactivating effect of the substituents on the ring may require more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) for certain transformations. However, be mindful of potential decomposition under harsh conditions. Hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas[4][6][13].
References
- Echemi. (2019, July 15). 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene Safety Data Sheets.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 1-Chloro-2,4-difluorobenzene.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Airgas. (2021, September 15). SAFETY DATA SHEET: 4-Chlorobenzotrifluoride.
- Fisher Scientific. SAFETY DATA SHEET: Benzene, 1-chloro-4-fluoro-.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 1-Chloro-4-fluorobenzene.
- Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
- ChemicalBook. This compound.
- PubChem. 1-Chloro-2-fluorobenzene.
- Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene.
- ECHEMI. Rate of EAS in chlorobenzene and fluorobenzene.
- Fisher Scientific. SAFETY DATA SHEET: 1-Chloro-3,4-difluorobenzene.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene toward....
- U.S. Food & Drug Administration. (2018, February 12). Personal Protective Equipment (PPE) and Other Government Agencies.
- Environmental Health & Safety Services, University of South Carolina. Personal Protective Equipment.
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Validation & Comparative
Analytical techniques for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene characterization
An In-Depth Comparative Guide to the Analytical Characterization of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. This compound, a key building block in the synthesis of advanced pharmaceutical and agrochemical agents, presents a unique analytical challenge due to its multiple halogen substituents. Ensuring its structural integrity and purity is paramount for downstream applications.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this molecule. We move beyond mere procedural descriptions to explore the causal logic behind methodological choices, offering a self-validating framework for robust analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful technique for the definitive structural elucidation of this compound. The presence of three different NMR-active nuclei (¹H, ¹⁹F, and ¹³C) provides a multi-dimensional view of the molecular architecture.
Causality of NMR as the Primary Tool
The unique value of NMR for this specific molecule stems from the presence of fluorine. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive and easy to detect.[1][2][3] This allows for ¹⁹F NMR experiments that directly probe the fluorine environments, which, in conjunction with ¹H and ¹³C NMR, provides a complete and unambiguous structural puzzle.[4]
Multi-Nuclear NMR Approach
-
¹H NMR Spectroscopy: While the aromatic region provides information on the substitution pattern, the most diagnostic signal is the proton of the difluoromethyl (-CHF₂) group. Due to coupling with the two adjacent, chemically equivalent fluorine atoms, this proton signal appears as a characteristic triplet.[5][6]
-
¹⁹F NMR Spectroscopy: This is arguably the most informative experiment. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The -CHF₂ fluorine signal will be split into a doublet by the adjacent proton.[5] The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which is a common challenge in ¹H NMR.[3]
-
¹³C NMR Spectroscopy: Carbon NMR corroborates the structure. The carbon of the -CHF₂ group is particularly insightful, appearing as a triplet due to the strong one-bond coupling (¹JCF) with the two fluorine atoms.
Expected NMR Data Summary
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constant (J, Hz) |
| ¹H | -CH F₂ | ~6.7 - 7.3 | Triplet (t) | ²JHF ≈ 56-60 Hz[5] |
| Aromatic -CH | ~7.0 - 7.8 | Multiplets (m) | Various H-H and H-F couplings | |
| ¹⁹F | -CHF₂ | ~ -90 to -120 | Doublet (d) | ²JHF ≈ 56-60 Hz[5] |
| Ar-F | ~ -110 to -130 | Multiplet (m) | Various H-F and F-F couplings | |
| ¹³C | -C HF₂ | ~115 - 125 | Triplet (t) | ¹JCF ≈ 240-280 Hz |
| Ar-C | ~110 - 140 | Various | Various C-F couplings |
Note: Chemical shifts are predictive and can vary based on solvent and reference standard.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for fluorinated compounds.[1][2]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to cover both aromatic and aliphatic regions.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a common fluorine reference standard like CFCl₃ (δ = 0 ppm) or an internal standard.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a DEPTQ or similar pulse sequence to obtain full carbon information).
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scales.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and providing corroborating structural evidence through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred hyphenated technique for this compound due to its volatility.
Causality of GC-MS for Identity Confirmation
The primary function of MS in this context is to provide an orthogonal confirmation of the compound's identity and empirical formula. Electron Ionization (EI) is a robust, high-energy ionization technique that generates reproducible fragmentation patterns, creating a molecular "fingerprint" that can be used for identification.[8]
Interpreting the Mass Spectrum
-
Molecular Ion (M⁺˙) Peak: The most critical feature is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9][10] Therefore, the mass spectrum will exhibit a molecular ion peak (M⁺) and an "M+2" peak, separated by 2 m/z units, with a characteristic intensity ratio of ~3:1. This pattern is a definitive indicator of a monochlorinated compound.[9][10]
-
Key Fragmentation Pathways: The high energy of EI induces fragmentation, providing structural clues.[8]
-
Loss of Cl•: Cleavage of the C-Cl bond is a common pathway for chloroaromatics, resulting in a significant fragment.[11]
-
Loss of •CHF₂: Fission of the bond between the aromatic ring and the difluoromethyl group is another expected fragmentation.[12]
-
Loss of F• or HF: Other fragmentations involving the fluorine atoms are also possible.
-
Predicted Mass Fragments
| m/z (for ³⁵Cl) | Ion Formula | Origin |
| 196 | [C₇H₃³⁵ClF₃]⁺ | Molecular Ion (M⁺) |
| 198 | [C₇H₃³⁷ClF₃]⁺ | M+2 Isotope Peak |
| 161 | [C₇H₃F₃]⁺ | M⁺ - Cl |
| 145 | [C₆H₃³⁵ClF]⁺ | M⁺ - CHF₂ |
| 125 | [C₆H₃³⁵Cl]⁺ | M⁺ - CHF₂ - F |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC System Configuration:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness), is well-suited for separating halogenated hydrocarbons.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
-
GC Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp at 10-15 °C/min to a final temperature of ~280 °C to ensure elution of the compound and any potential impurities.
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.[8]
-
Mass Analyzer: Quadrupole, set to scan a mass range of m/z 40-300.
-
Transfer Line Temperature: ~280 °C.
-
-
Data Analysis: Identify the peak corresponding to the target compound. Analyze its mass spectrum, confirming the molecular ion's m/z and isotopic pattern, and identify key fragments.
Chromatographic Techniques: The Gold Standard for Purity and Quantification
While NMR and MS confirm identity, chromatography is the premier methodology for assessing purity and quantifying the target compound relative to impurities.
Comparative Analysis: GC vs. HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Applicability | Excellent for volatile and thermally stable compounds like the target molecule.[13][14] | Versatile for a wide range of compounds, including non-volatile or thermally labile impurities. |
| Typical Column | Fused silica capillary (e.g., DB-624). | Packed column (e.g., C18, or specialized fluorinated phases).[15][16] |
| Common Detector | FID (quantitative), ECD (high sensitivity to halogens), MS (identification).[13] | UV/Vis (Diode Array Detector - DAD) for aromatic compounds. |
| Strengths | High resolution, speed, and direct compatibility with MS. | Broad applicability, non-destructive, well-suited for preparative separation. |
| Limitations | Requires sample volatility and thermal stability. | Lower peak capacity than capillary GC, higher solvent consumption. |
Experimental Protocol: GC-FID Purity Analysis
This protocol is designed for accurate purity determination using area percent.
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sample Preparation: Prepare a sample at a concentration of ~1 mg/mL in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions: Use the same column and temperature program as described in the GC-MS protocol. The FID is a robust, universal detector for hydrocarbons, providing a response proportional to the carbon content.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Integrated Analytical Strategy: A Triad of Validation
No single technique provides a complete picture. A robust characterization of this compound relies on an integrated, multi-technique approach.
-
Structure Confirmation (NMR): Use a combination of ¹H, ¹⁹F, and ¹³C NMR as the definitive proof of structure.
-
Identity & Molecular Weight Verification (MS): Use GC-MS to confirm the molecular weight and the presence of chlorine via the characteristic isotopic pattern. The fragmentation pattern provides secondary structural confirmation.
-
Purity Assessment (GC-FID): Employ high-resolution capillary GC with FID detection to accurately quantify the compound and separate it from any volatile impurities.
This triad of techniques forms a self-validating system where the data from each method corroborates the others, ensuring the highest degree of confidence in the material's identity, structure, and purity for all subsequent research and development activities.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
DiRocco, D. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(10), 5125–5133. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Fluorobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
-
ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available from: [Link]
- Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-231.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination of Four Derivatives of Benzene. Retrieved from [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]
- Journal of Chromatographic Science. (n.d.).
- Semantic Scholar. (n.d.).
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ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved from [Link]
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A Comparative Guide to Purity Analysis of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene: GC-MS vs. HPLC-UV
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of product safety and efficacy. 1-Chloro-4-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity profile directly impacts the yield, impurity profile, and overall quality of the final drug product. Therefore, employing a robust, accurate, and reliable analytical methodology for its purity determination is paramount.
This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile and semi-volatile compounds, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a versatile and widely adopted orthogonal method. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their performance based on experimental data.
Part 1: The Gold Standard: GC-MS Purity Profiling
Gas Chromatography-Mass Spectrometry is an ideal technique for analyzing this compound due to its inherent volatility and the definitive structural information provided by mass spectrometry. The technique separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the eluted compounds into unique patterns, providing a "fingerprint" for confident identification.[1]
Causality of Method Design
The choice of every parameter in a GC-MS method is critical for achieving the desired separation and sensitivity.
-
Sample Preparation: The goal is to introduce the sample into the GC system in a form that is compatible and provides an appropriate concentration for detection without saturating the detector. A volatile organic solvent like Dichloromethane (DCM) is chosen for its ability to readily dissolve the analyte and its high volatility, which prevents interference with early-eluting peaks.[2] Dilution to a concentration of approximately 1 mg/mL ensures that the response is within the linear range of the detector.[3]
-
GC Column Selection: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is selected. This phase separates compounds primarily based on their boiling points, which is effective for resolving isomers and related impurities of halogenated aromatic compounds.[4] The column dimensions (30 m length, 0.25 mm internal diameter) provide a good balance between resolution and analysis time.
-
Temperature Program: A temperature ramp is employed to ensure that both more volatile and less volatile impurities can be separated and eluted as sharp peaks. The initial hold at a lower temperature allows for the separation of highly volatile components, while the gradual increase in temperature facilitates the elution of the main analyte and any higher-boiling impurities.
-
Mass Spectrometry: Electron Ionization (EI) is a hard ionization technique that reproducibly generates a library-searchable fragmentation pattern, which is crucial for the tentative identification of unknown impurities.[5] Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if specific, known impurities are being targeted at trace levels.[6]
Detailed Experimental Protocol: GC-MS
1. Sample Preparation
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 10 mL of high-purity Dichloromethane in a volumetric flask to achieve a final concentration of 1 mg/mL.
- Vortex the solution until the sample is completely dissolved.
- Transfer an aliquot of the solution into a 2 mL glass autosampler vial.[7]
- Prepare a blank sample using only Dichloromethane.
2. Instrumentation and Conditions
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
| Parameter | Setting | Rationale |
| GC Inlet | Split/Splitless, Split ratio 50:1, 250 °C | Prevents column overload from the main component while allowing sufficient analyte for impurity detection. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, low-polarity column for general-purpose analysis of volatile/semi-volatile compounds. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Ensures separation of potential impurities with varying boiling points. |
| MS Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard energy for generating reproducible, library-matchable mass spectra. |
| MS Quadrupole | 150 °C | Maintains ion flight path integrity. |
| Mass Scan Range | 45 - 400 amu | Covers the molecular weight of the analyte and its expected fragments and impurities. |
| Data Acquisition | Full Scan | Allows for the identification of unknown impurities. |
3. System Suitability Test (SST)
- Before sample analysis, inject the prepared sample solution six times.
- The Relative Standard Deviation (%RSD) for the peak area of this compound must be ≤ 2.0%.
- The tailing factor for the main peak should be between 0.8 and 1.5.
- These criteria ensure the system is providing reproducible and reliable results, conforming to standards outlined in pharmacopeias like USP <621>.[8][9]
4. Data Analysis
- Integrate all peaks in the chromatogram.
- Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
- Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) aids in identification.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis.
Part 2: An Orthogonal Approach: HPLC-UV Purity Analysis
HPLC provides an orthogonal (different) separation mechanism to GC. Instead of volatility, separation is based on the analyte's polarity and its differential partitioning between a liquid mobile phase and a solid stationary phase.[10] This is particularly useful for detecting impurities that may be non-volatile, thermally labile, or co-elute with the main peak in GC.
Causality of Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common reversed-phase column. It is non-polar, and polar molecules in the mobile phase will elute faster than non-polar ones. This is ideal for separating aromatic compounds with slight differences in polarity.
-
Mobile Phase: A mixture of a weak acid in water (e.g., formic acid in water) and an organic solvent (e.g., Acetonitrile) is used. The organic solvent is the "strong" solvent that elutes the analyte. The gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile, allows for the separation of a wide range of impurities with different polarities.
-
UV Detection: Aromatic compounds like this compound contain a chromophore (the benzene ring) that absorbs UV light. A photodiode array (PDA) detector is chosen to monitor a range of wavelengths simultaneously, which helps in identifying the optimal wavelength for quantification and can assist in peak purity assessment.
Detailed Experimental Protocol: HPLC-UV
1. Sample and Mobile Phase Preparation
- Sample: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to a final concentration of 1 mg/mL.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Filter all mobile phases through a 0.22 µm filter before use.[3]
2. Instrumentation and Conditions
- HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column providing good resolution for a wide range of organic molecules. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Mobile Phase Flow | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A larger volume than GC is typical to achieve good sensitivity. |
| Gradient Program | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibrate) | A gradient is essential to elute compounds with a range of polarities and clean the column post-run. |
| UV Detection | DAD, 254 nm (Bandwidth 4 nm); Reference 360 nm (Bandwidth 10 nm) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for spectral analysis of peaks. |
3. System Suitability Test (SST)
- Perform six replicate injections of the sample solution.
- %RSD for the main peak area must be ≤ 2.0%.
- Tailing factor should be between 0.8 and 1.5.
- These parameters are consistent with USP <621> guidelines for liquid chromatography.[11][12]
4. Data Analysis
- Integrate all peaks in the chromatogram at 254 nm.
- Calculate purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
- Assess peak purity using the spectral analysis tools of the DAD software.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV purity analysis.
Part 3: Performance Comparison and Discussion
The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis, including the nature of expected impurities and the need for identification versus quantification.
Quantitative Performance Data Summary
| Parameter | GC-MS | HPLC-UV |
| Specificity | Excellent; resolves isomers and volatile impurities. | Excellent; resolves impurities with different polarity. |
| Identification Power | Definitive; via MS fragmentation and library search. | Limited; based on retention time and UV spectrum. |
| Limit of Quantitation (LOQ) | ~0.01% (area percent) | ~0.02% (area percent) |
| Precision (%RSD) | < 1.5% | < 1.0% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Analysis Time | ~22 minutes per run | ~20 minutes per run |
| Suitability for Impurities | Volatile & Semi-Volatile, Thermally Stable | Polar, Non-Volatile, Thermally Labile |
Expert Discussion
GC-MS: The Investigator's Tool The unparalleled strength of GC-MS lies in its ability to identify unknown impurities.[4] In drug development, identifying a new impurity is critical for understanding its potential toxicity and impact on the manufacturing process. The mass spectrum provides a structural fingerprint that can definitively confirm the identity of isomers, residual starting materials, or by-products that might otherwise be missed. This makes GC-MS an indispensable tool during process development and for troubleshooting out-of-specification results.
HPLC-UV: The Workhorse for Quality Control HPLC-UV is often the preferred method in a routine quality control (QC) environment. Its robustness, high precision, and ease of use make it a reliable workhorse.[10] Crucially, it can detect non-volatile impurities such as salts or high molecular weight degradation products that would not be amenable to GC analysis. The use of an orthogonal technique like HPLC is often a regulatory expectation to ensure that a comprehensive impurity profile is captured. By using a different separation principle, one can be more confident that no impurities are being missed.
Conclusion and Recommendation
For the comprehensive purity analysis of this compound, a dual-methodology approach is recommended.
-
GC-MS should be employed as the primary method for its superior impurity identification capabilities, especially during process development, for reference standard characterization, and for investigating unknown peaks.
-
HPLC-UV should be established as an orthogonal method, ideal for routine QC release testing due to its precision and its ability to detect a different range of potential impurities (non-volatile, polar).
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product and satisfying stringent regulatory requirements.
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International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link][4]
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A Comparative Guide to the Reactivity of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene and 1-bromo-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Aryl halides bearing a difluoromethyl group are particularly valuable building blocks, offering a unique combination of physicochemical properties that can enhance metabolic stability and binding affinity. This guide provides an in-depth, data-driven comparison of the reactivity of two key intermediates: 1-Chloro-4-(difluoromethyl)-2-fluorobenzene and 1-bromo-4-(difluoromethyl)-2-fluorobenzene. By understanding their distinct chemical behaviors, researchers can make more informed decisions in the design and execution of synthetic routes.
Foundational Chemical Properties: The Halogen's Influence
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage in certain reaction types.
| Property | This compound | 1-Bromo-4-(difluoromethyl)-2-fluorobenzene |
| CAS Number | 1214333-76-2[1][2] | 749932-17-0[3][4] |
| Molecular Weight | 180.55 g/mol | 225.01 g/mol [3] |
| C-X Bond Dissociation Energy (Aryl) | ~402 kJ/mol | ~339 kJ/mol |
This disparity in bond energy is a primary determinant of their differing performance in common synthetic transformations, particularly those involving metal-catalyzed cross-coupling reactions.
Reactivity in Key Synthetic Transformations
The utility of these building blocks is best illustrated by their behavior in pivotal organic reactions. This section compares their reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is enhanced by electron-withdrawing groups. The high electronegativity of the halogen atom plays a crucial role in stabilizing this complex through its inductive effect.
Experimental Protocol: SNAr with an Amine To a solution of the aryl halide (1.0 eq) in a suitable solvent such as DMSO, add the amine nucleophile (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq). Heat the reaction mixture at a temperature ranging from 80-120 °C and monitor by TLC or LC-MS.
Discussion: Due to the higher electronegativity of chlorine compared to bromine, this compound is generally more reactive in SNAr reactions. The chlorine atom's strong inductive electron withdrawal stabilizes the Meisenheimer complex more effectively, thereby lowering the activation energy of the rate-determining step.[5]
Caption: Relative rates of Meisenheimer complex formation.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[7][8] and Buchwald-Hartwig amination[9][10] reactions, is primarily governed by the ease of the oxidative addition step.[11][12] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.
General Reactivity Trend: The generally accepted reactivity order for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl.[11][13] This trend directly correlates with the decreasing strength of the C-X bond.
2.2.1. Suzuki-Miyaura Coupling
Experimental Protocol: A mixture of the aryl halide (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq) in a solvent system like toluene/water is heated under an inert atmosphere.[14]
Discussion: The weaker C-Br bond in 1-bromo-4-(difluoromethyl)-2-fluorobenzene allows for a significantly faster rate of oxidative addition compared to the C-Cl bond of its chloro-analogue.[15] This often translates to shorter reaction times, milder conditions, and broader substrate scope. While specialized ligands and catalysts have been developed to activate aryl chlorides, aryl bromides remain the more reactive coupling partners.[14]
2.2.2. Buchwald-Hartwig Amination
Experimental Protocol: A mixture of the aryl halide (1.0 eq), an amine (1.2 eq), a palladium pre-catalyst (e.g., a G3 palladacycle), a suitable phosphine ligand (e.g., Xantphos), and a strong base such as NaOt-Bu or LiHMDS in an anhydrous aprotic solvent like toluene or dioxane is heated under an inert atmosphere.[16][17]
Discussion: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is highly dependent on the oxidative addition step.[9] Consequently, 1-bromo-4-(difluoromethyl)-2-fluorobenzene is the more reactive substrate, readily undergoing C-N bond formation under conditions where the chloro-analogue may be sluggish or unreactive without the use of specialized, highly active catalyst systems.[17]
Caption: Relative rates of oxidative addition.
Summary of Reactivity and Strategic Application
| Reaction Type | More Reactive Species | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Higher electronegativity of Cl stabilizes the Meisenheimer complex. |
| Suzuki-Miyaura Coupling | 1-Bromo-4-(difluoromethyl)-2-fluorobenzene | Weaker C-Br bond facilitates faster oxidative addition.[15] |
| Buchwald-Hartwig Amination | 1-Bromo-4-(difluoromethyl)-2-fluorobenzene | Weaker C-Br bond facilitates faster oxidative addition.[17] |
Conclusion and Outlook
The choice between this compound and 1-bromo-4-(difluoromethyl)-2-fluorobenzene is a critical decision in synthetic planning. For transformations proceeding via a nucleophilic aromatic substitution pathway, the chloro derivative offers superior reactivity. Conversely, for the vast and versatile chemistry of palladium-catalyzed cross-coupling, the bromo analogue is the more active and often preferred substrate. A clear understanding of these fundamental reactivity principles empowers chemists to design more efficient, robust, and ultimately successful synthetic routes for the creation of novel and impactful molecules.
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The Modern Chemist's Compass to Difluoromethylation: A Comparative Guide to Reagent Efficacy
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the difluoromethyl (-CF2H) group has emerged as a particularly valuable functional group. Its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amine groups, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive comparison of the leading contemporary reagents used as difluoromethyl sources, offering researchers, scientists, and drug development professionals a clear and objective analysis of their performance based on mechanism, substrate scope, and experimental data.
While a vast array of organofluorine compounds exist, it is crucial to distinguish between products of difluoromethylation and the reagents that enable this transformation. Our initial investigation into 1-Chloro-4-(difluoromethyl)-2-fluorobenzene revealed it to be a stable chemical entity, likely a product of a difluoromethylation reaction, rather than a reagent designed to donate its difluoromethyl group. Therefore, this guide will focus on the proven and widely utilized sources for introducing the coveted -CF2H moiety.
The Mechanistic Trichotomy of Difluoromethylation
The introduction of a difluoromethyl group onto a substrate can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical difluoromethylation. The choice of reagent and, consequently, the mechanistic pathway is dictated by the nature of the substrate and the desired regioselectivity.
Caption: The three primary mechanistic pathways for difluoromethylation.
A Comparative Analysis of Key Difluoromethylating Agents
The following sections provide a detailed comparison of prominent difluoromethylating agents, supported by experimental data to guide reagent selection.
Nucleophilic Difluoromethylating Agents
These reagents deliver a difluoromethyl anion or its equivalent to electrophilic substrates such as carbonyls and imines.
-
(Trifluoromethyl)trimethylsilane (TMSCF3) / Ruppert-Prakash Reagent: While primarily known as a trifluoromethylating agent, TMSCF3 can also serve as a source of the difluoromethyl anion equivalent in the presence of a suitable initiator.[2]
-
Difluoromethyl Phenyl Sulfone (PhSO2CF2H): This reagent is a versatile nucleophilic difluoromethylating agent upon deprotonation.[3]
-
Diethyl Bromodifluoromethylphosphonate (BrCF2P(O)(OEt)2): This commercially available reagent generates a difluorocarbene intermediate upon reaction with a fluoride source, which can then be trapped by nucleophiles.[4]
Table 1: Comparison of Nucleophilic Difluoromethylating Agents
| Reagent | Substrate Scope | Typical Yields (%) | Advantages | Limitations |
| TMSCF3 / Ruppert-Prakash Reagent | Aldehydes, Ketones, Imines | 60-95 | Commercially available, well-studied reactivity. | Often requires a stoichiometric initiator, can also lead to trifluoromethylation. |
| Difluoromethyl Phenyl Sulfone | Aldehydes, Ketones, Aldimines | 80-99 | High yields, excellent diastereoselectivity with chiral auxiliaries.[5] | Requires a strong base for activation. |
| Diethyl Bromodifluoromethylphosphonate | Tertiary Amines, Phenols (via difluorocarbene) | 70-98 | Mild reaction conditions, high chemoselectivity for N-difluoromethylation.[4] | Generates a stoichiometric phosphonate byproduct. |
Experimental Protocol: Nucleophilic Difluoromethylation of an Aldimine using Difluoromethyl Phenyl Sulfone
This protocol is adapted from a procedure for the highly stereoselective synthesis of α-difluoromethyl amines.[5]
Objective: To synthesize a chiral α-difluoromethyl amine via nucleophilic addition of the anion of difluoromethyl phenyl sulfone to an N-(tert-Butylsulfinyl)aldimine.
Materials:
-
N-(tert-Butylsulfinyl)aldimine (1.0 equiv)
-
Difluoromethyl phenyl sulfone (1.1 equiv)
-
Lithium hexamethyldisilazide (LHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of difluoromethyl phenyl sulfone in anhydrous THF at -78 °C under an inert atmosphere, add LHMDS dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the N-(tert-Butylsulfinyl)aldimine in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The corresponding N-sulfinyl-α-difluoromethyl amine is obtained in high yield and diastereoselectivity.[5]
Caption: Workflow for nucleophilic difluoromethylation of an aldimine.
Electrophilic Difluoromethylating Agents
These reagents deliver a difluoromethyl cation equivalent or a difluorocarbene to nucleophilic substrates like phenols, thiols, and amines.
-
S-(Difluoromethyl)diarylsulfonium Salts: These are bench-stable, crystalline solids that serve as excellent difluorocarbene precursors under basic conditions for the difluoromethylation of phenols and thiols.[6]
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: This reagent can efficiently transfer a difluoromethyl group to S-, N-, and C-nucleophiles, likely through a difluorocarbene intermediate.[3]
-
Difluoromethyltriflate (HCF2OTf): A non-ozone-depleting liquid that readily difluoromethylates phenols and thiophenols at room temperature.[2]
Table 2: Comparison of Electrophilic Difluoromethylating Agents
| Reagent | Substrate Scope | Typical Yields (%) | Advantages | Limitations |
| S-(Difluoromethyl)diarylsulfonium Salts | Phenols, Thiols | 70-95 | Bench-stable solid, broad functional group tolerance.[6] | Requires a base for activation. |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Thiols, Imidazoles, β-Ketoesters | 50-94 | Effective for a range of S-, N-, and C-nucleophiles.[3] | Synthesis of the reagent is required. |
| Difluoromethyltriflate (HCF2OTf) | Phenols, Thiols, Enols | 75-98 | Fast reactions at room temperature, non-ozone-depleting.[2] | Reagent is prepared from TMSCF3. |
Experimental Protocol: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol is a practical and scalable method for the synthesis of aryl difluoromethyl ethers.[7]
Objective: To synthesize an aryl difluoromethyl ether from a phenol using sodium chlorodifluoroacetate as a difluorocarbene precursor.
Materials:
-
Phenol (1.0 equiv)
-
Sodium Chlorodifluoroacetate (2.0 equiv)
-
Cesium Carbonate (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
Procedure:
-
To a mixture of the phenol and cesium carbonate in a pressure vessel, add DMF and acetonitrile.
-
Add sodium chlorodifluoroacetate to the mixture.
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The corresponding aryl difluoromethyl ether is obtained in good to excellent yield.[7][8]
Caption: Workflow for electrophilic difluoromethylation of a phenol.
Radical Difluoromethylating Agents
These reagents generate a difluoromethyl radical (•CF2H), which can then be used to functionalize a variety of substrates, particularly heterocycles.
-
Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS): A stable, solid reagent for the direct difluoromethylation of heteroarenes, enones, and thiols under mild, open-flask conditions.[9]
-
[F]Difluoromethyl Heteroaryl-Sulfones: These reagents are used in visible light photoredox catalysis for the C-H difluoromethylation of heteroarenes.[10]
-
(Difluoromethyl)trimethylsilane (TMSCF2H): In the presence of a suitable initiator, TMSCF2H can also serve as a source of the difluoromethyl radical.[1]
Table 3: Comparison of Radical Difluoromethylating Agents
| Reagent | Substrate Scope | Typical Yields (%) | Advantages | Limitations |
| Zinc Difluoromethanesulfinate (DFMS) | Heteroarenes, Enones, Aromatic Thiols | 50-90 | Operationally simple, scalable, commercially available.[9] | Requires an oxidant (e.g., t-BuOOH). |
| [F]Difluoromethyl Heteroaryl-Sulfones | N-containing Heteroarenes | 40-85 | Utilizes visible light photoredox catalysis, mild conditions.[10] | Requires a photocatalyst and light source. |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | (Hetero)aryl diazonium salts, Heteroarenes | 60-85 | Versatile reagent, can be used in different difluoromethylation pathways.[1] | Requires a specific initiator system (e.g., copper catalyst or silver salt). |
Experimental Protocol: Radical C-H Difluoromethylation of a Heteroarene using Zinc Difluoromethanesulfinate (DFMS)
This protocol is a general procedure for the direct difluoromethylation of nitrogen-containing heteroarenes.[9]
Objective: To introduce a difluoromethyl group onto a heteroarene via a radical C-H functionalization.
Materials:
-
Heteroarene (1.0 equiv)
-
Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H2O) (3.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of the heteroarene in a mixture of DCM and water, add DFMS.
-
Add tert-butyl hydroperoxide dropwise to the stirred mixture at room temperature.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The corresponding difluoromethylated heteroarene is obtained in moderate to good yield.[9]
Caption: Workflow for radical C-H difluoromethylation of a heteroarene.
Conclusion
The strategic introduction of the difluoromethyl group is a powerful tool in modern medicinal chemistry. While the initial focus on this compound did not reveal its utility as a difluoromethylating agent, the exploration of the broader landscape of difluoromethylation chemistry has highlighted a diverse and potent arsenal of reagents. The choice of the optimal difluoromethyl source is a nuanced decision that depends on the specific substrate, desired reaction conditions, and scalability. This guide provides a solid foundation for researchers to navigate these choices, with a clear understanding of the mechanistic underpinnings and practical considerations for each class of reagent. By leveraging the comparative data and detailed protocols presented herein, scientists can more effectively harness the power of difluoromethylation to advance their research and development endeavors.
References
-
Hu, J., & Buchwald, S. L. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(46), 10914-10917. [Link]
-
Zafrani, Y., Gatenyo, J., & Columbus, I. (2016). Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines. Organic Letters, 18(18), 4654-4657. [Link]
-
Li, Y., & Ni, C. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers, 9(17), 4723-4740. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2005). Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines. Angewandte Chemie International Edition, 44(36), 5882-5886. [Link]
-
Lemos, A., et al. (2020). Radical C–H F-Difluoromethylation of Heteroarenes with [F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Catalysts, 10(3), 275. [Link]
-
Prakash, G. K. S., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(21), 13695-13706. [Link]
-
Hands, A. T., et al. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-181. [Link]
-
Wang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-9. [Link]
-
Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]
-
Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(13), 2940-2943. [Link]
-
Li, G., et al. (2021). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Angewandte Chemie International Edition, 60(43), 23269-23276. [Link]
-
Wang, F., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 82-86. [Link]
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-181. [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7088. [Link]
-
Shen, Q., et al. (2022). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 24(30), 5569-5574. [Link]
-
Hu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
-
Shen, Q., & Hammond, G. B. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7088. [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for Analyzing Reactions of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Safety Operating Guide
Navigating the Disposal of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS No. 1214333-76-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, this document synthesizes best practices for halogenated aromatic compounds and general hazardous waste management principles to offer a robust provisional procedure.
Immediate Safety Considerations: Characterizing the Unknown
Due to the absence of a specific SDS, this compound must be handled with the assumption that it is a hazardous substance. Based on its structure—a chlorinated and fluorinated aromatic ring—we can infer several potential hazards that dictate its handling and disposal.
Inferred Hazard Profile:
-
Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.
-
Environmental Hazard: Many halogenated aromatic compounds are persistent in the environment and can be harmful to aquatic life.
-
Combustibility: While not definitively known, it should be treated as potentially combustible.
Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Impervious gloves (e.g., nitrile or neoprene) and a lab coat. Fire/flame resistant clothing should be considered.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]
Core Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste.[2]
-
Waste Stream Identification: This compound is a non-acute hazardous chemical waste. All materials that have come into direct contact with it, including contaminated labware, PPE, and absorbent materials from spill cleanups, must be considered hazardous waste.
-
Segregation: This waste stream must be kept separate from other, incompatible waste types.[2] For instance, do not mix it with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.
Step 2: Containerization and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free from cracks or damage.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date must also be clearly marked.
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory before collection.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.
-
Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 4: Final Disposal
The final disposal of this chemical waste must be handled by a licensed hazardous waste management company.
-
Professional Disposal: Engage with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Federal and local regulations mandate that hazardous waste be transported and disposed of by certified professionals.[2]
-
Incineration: The most probable and effective disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process is designed to destroy the organic molecule and is equipped with scrubbers to neutralize the resulting acidic gases (such as HCl and HF).
Summary of Key Information
| Property/Procedure | Recommendation | Rationale |
| Chemical Name | This compound | N/A |
| CAS Number | 1214333-76-2 | N/A |
| Molecular Formula | C7H4F3Cl[3] | N/A |
| Molecular Weight | 180.55 g/mol [3] | N/A |
| Assumed Hazards | Toxic, Irritant, Environmental Hazard, Potentially Combustible | Based on the structure of a halogenated aromatic compound. |
| Required PPE | Safety goggles, impervious gloves, lab coat, work in a fume hood. | To prevent exposure via inhalation, skin contact, or eye contact.[1] |
| Waste Segregation | Collect as halogenated organic waste. Do not mix with other waste streams. | To prevent dangerous chemical reactions and ensure proper disposal.[2] |
| Waste Container | Labeled, sealed, chemically resistant container (HDPE or glass). | To safely contain the waste and communicate its contents. |
| Storage | In a designated satellite accumulation area with secondary containment. | To prevent spills and ensure safe temporary storage. |
| Final Disposal | High-temperature incineration by a licensed hazardous waste facility. | To ensure complete destruction of the hazardous compound and its byproducts in a compliant manner. |
Disposal Workflow Diagram
Sources
Navigating the Unseen: A Comprehensive Safety and Handling Guide for 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to the Safe Handling, Use, and Disposal of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene.
Hazard Identification and Risk Assessment: An Inferential Approach
Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is crucial. By examining the safety profiles of structurally similar compounds such as 1-Chloro-4-fluorobenzene, 1-Chloro-2,4-difluorobenzene, and other halogenated aromatic hydrocarbons, we can infer a likely hazard profile for this compound.
Anticipated Hazards:
-
Skin and Eye Irritation: Halogenated benzenes are known to cause moderate to severe skin and eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[1][2]
-
Flammability: Many halogenated aromatic compounds are flammable liquids and vapors.[1][2]
-
Potential for Instability: The difluoromethyl group can, in some molecular contexts, be unstable in aqueous solutions, potentially leading to decomposition and the release of hazardous byproducts.[3][4]
-
Toxicity: While specific data is unavailable, it is prudent to treat this compound as potentially toxic if inhaled, ingested, or absorbed through the skin.
This inferred hazard profile necessitates a stringent adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical safety goggles | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| Conducting reactions and transfers (in a fume hood) | Chemical safety goggles with a face shield | Nitrile or neoprene gloves (consider double-gloving) | Flame-retardant lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| Handling large quantities (>100 mL) | Chemical safety goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a flame-retardant lab coat | Consider a NIOSH-approved respirator with an organic vapor cartridge. |
| Cleaning spills | Chemical safety goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with an organic vapor cartridge. |
Rationale for PPE Selection:
-
Eye and Face Protection: The potential for splashes of this irritant and potentially corrosive liquid necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection, especially during larger-scale operations or when there is a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to many halogenated solvents. For prolonged contact or when handling larger quantities, double-gloving or using thicker, heavy-duty gloves is recommended. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat is essential due to the anticipated flammability of the compound. For larger scale work or in the event of a spill, a chemical-resistant apron or suit will prevent skin contact.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors in the workspace.
-
Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are critical in case of accidental exposure.
Safe Handling and Storage: Procedural Best Practices
Adherence to strict handling and storage protocols is vital for preventing accidents and maintaining the stability of the compound.
Handling:
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Always wear the appropriate PPE.
-
Use in a Well-Ventilated Area: Confine all operations to a chemical fume hood.
-
Grounding and Bonding: When transferring the liquid, use proper grounding and bonding techniques to prevent static discharge, which could ignite flammable vapors.[5]
-
Use Spark-Proof Tools: Employ tools made of non-sparking materials to avoid ignition sources.[5]
-
Keep Away from Ignition Sources: Store and handle away from heat, sparks, open flames, and other potential ignition sources.[5]
Storage:
-
Store in a Tightly Closed Container: Keep the container sealed to prevent the escape of vapors.
-
Store in a Cool, Dry, and Well-Ventilated Area: This helps to maintain the stability of the compound and prevents the buildup of flammable vapors.
-
Incompatible Materials: Based on information for similar compounds, store away from strong oxidizing agents, strong bases, and reactive metals.
-
Consider Inert Atmosphere: Given the potential instability of the difluoromethyl group, storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term storage to prevent degradation.
Spill and Emergency Protocols: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated materials in the hazardous waste container.
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm and notify your institution's emergency response team.
-
If safe to do so, shut off ignition sources and ventilate the area.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow Regulations: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[6]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment.
Caption: PPE selection workflow for handling this compound.
By internalizing and consistently applying these safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific goals while prioritizing the well-being of yourself and your colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorobenzene. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. Retrieved from [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet Chlorobenzene MSDS. Retrieved from [Link]
-
MDPI. (n.d.). Antidiabetic and Anti-Inflammatory Potential of Zingiberaceae Plants in Dietary Supplement Interventions. Retrieved from [Link]
-
University of Oklahoma. (2026). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-fluorobenzene. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
